(R)-Rivastigmine Tartrate Salt
Description
Chirality in Pharmaceutical Sciences and its Stereoisomeric Implications
Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable mirror images of each other, much like a pair of hands. wikipedia.org These mirror-image forms are known as enantiomers. wikipedia.org In the pharmaceutical sciences, chirality is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net This inherent chirality in the body can lead to significant differences in the pharmacological and toxicological profiles of a drug's enantiomers. nih.gov
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. gmp-navigator.com Enantiomers are a specific type of stereoisomer. When a drug is synthesized as a mixture of enantiomers, it is referred to as a racemate. wikipedia.org The individual enantiomers of a racemic drug can exhibit different potencies, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). wikipedia.org
Overview of Cholinesterase Inhibitors within Neuropharmacology
Cholinesterase inhibitors are a class of drugs that function by inhibiting the cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). numberanalytics.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. numberanalytics.com By impeding this enzymatic degradation, cholinesterase inhibitors increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. numberanalytics.comepa.gov
This enhancement of cholinergic signaling is the primary mechanism through which these drugs exert their therapeutic effects in various neurological conditions. numberanalytics.com Deficiencies in cholinergic neurotransmission are a known factor in Alzheimer's disease, which has led to the development of cholinesterase inhibitors as a first-line treatment for its symptoms. nih.gov In neuropharmacology, these inhibitors are used to address cognitive and functional decline associated with conditions characterized by a loss of cholinergic neurons and a subsequent decrease in acetylcholine levels. alzdiscovery.orgnih.gov
Rationale for Targeted Research on (R)-Rivastigmine Tartrate Salt
Rivastigmine (B141) possesses a single stereogenic center, leading to the existence of two enantiomers: (S)-Rivastigmine and (R)-Rivastigmine. fda.govncats.io The (S)-enantiomer is the pharmacologically active form, used in the treatment of dementia. ncats.io In contrast, the (R)-Rivastigmine enantiomer is considered to be pharmacologically less potent. ncats.io The study of (R)-Rivastigmine is crucial for understanding the stereoselectivity of the biological target and for quality control during the manufacturing of the active pharmaceutical ingredient (API), where it is considered an impurity. ncats.io
Historical Context of Rivastigmine Research (Pre-clinical and Mechanistic Focus)
Pre-clinical research on rivastigmine demonstrated its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). dovepress.com Unlike other cholinesterase inhibitors, rivastigmine is classified as an intermediate-acting or pseudo-irreversible agent due to its prolonged inhibition of AChE. drugbank.com Early studies in rats with forebrain lesions showed that rivastigmine could ameliorate memory impairment. drugbank.com Mechanistic studies have focused on its role in enhancing cholinergic function by increasing acetylcholine levels. ebmconsult.com Rivastigmine is noted for its dual inhibition of both AChE and BuChE, with BuChE activity increasing as Alzheimer's disease progresses, suggesting a potential long-term benefit of this dual action. dovepress.com
Physicochemical Properties of (R)-Rivastigmine Tartrate
The physicochemical properties of (R)-Rivastigmine Tartrate are fundamental to its behavior and formulation as a pharmaceutical compound.
| Property | Value |
| Molecular Formula | C14H22N2O2 |
| Molecular Weight | 250.34 g/mol |
| Stereochemistry | Absolute |
| Defined Stereocenters | 1 |
(Data sourced from reference fda.gov)
Synthesis and Manufacturing of (R)-Rivastigmine
The synthesis of rivastigmine enantiomers often involves stereoselective methods to produce the desired isomer. One approach involves the biocatalytic reduction of a prochiral ketone precursor. For instance, the reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate can yield the corresponding secondary alcohol with a specific stereochemistry. mdpi.com This chiral alcohol can then be converted to the target rivastigmine enantiomer through subsequent chemical steps, such as mesylation and nucleophilic substitution with an amine. mdpi.com The use of whole-cell biocatalysts, like Lactobacillus reuteri, has been explored to achieve the desired R-enantioselectivity for the alcohol intermediate necessary for the synthesis of (S)-rivastigmine. mdpi.com
Analytical Methodologies for Characterization
The characterization and quality control of (R)-Rivastigmine Tartrate rely on various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a key method used for the identification and assay of the compound. rjpbcs.com Chiral liquid chromatography methods have been specifically validated for the enantiomeric separation of rivastigmine hydrogen tartrate, which is crucial for distinguishing between the (R) and (S) enantiomers and quantifying the (R)-isomer as an impurity. ncats.io
Mechanism of Action and Pharmacodynamics
The primary mechanism of action of rivastigmine is the inhibition of cholinesterase enzymes. ebmconsult.com It is considered a pseudo-irreversible inhibitor, meaning it forms a covalent bond with the enzyme that is slow to hydrolyze. drugbank.com Rivastigmine is unique in its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). dovepress.com The inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. nih.gov Pharmacodynamic studies have shown that after administration, rivastigmine produces a significant and lasting inhibition of AChE in the cerebrospinal fluid. ebmconsult.com
Preclinical Research and In-Vitro/In-Vivo Findings
Preclinical studies have been instrumental in characterizing the pharmacological profile of rivastigmine.
In-Vitro Studies
In-vitro studies have demonstrated that rivastigmine is a potent inhibitor of both AChE and BuChE. dovepress.com These studies have helped to elucidate the dual inhibitory mechanism of the drug.
In-Vivo Studies
In-vivo research in animal models has shown that rivastigmine can cross the blood-brain barrier and exert its inhibitory effects within the central nervous system. drugbank.com Studies in rats with induced cognitive deficits demonstrated that rivastigmine administration could improve memory function. drugbank.com
Properties
Molecular Formula |
C₁₈H₂₈N₂O₈ |
|---|---|
Molecular Weight |
400.42 |
Synonyms |
N-Ethyl-N-methylcarbamic Acid 3-[(1R)-1-(Dimethylamino)ethyl]phenyl Ester (2R,3R)-2,3-Dihydroxybutanedioate; SDZ 212712 Tartrate; USP Rivastigmine Tartrate R-Isomer |
Origin of Product |
United States |
Synthetic Methodologies and Process Chemistry
Enantioselective Synthesis Strategies for (R)-Rivastigmine
The synthesis of enantiomerically pure (R)-Rivastigmine is paramount, leading to the development of several highly specialized strategies. These methodologies can be broadly categorized into asymmetric catalysis and chemoenzymatic routes, each offering unique advantages in achieving high stereoselectivity.
Asymmetric Catalysis Approaches
Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the desired chiral center from a prochiral substrate. This approach is highly efficient, often requiring only small amounts of the catalyst to produce large quantities of the enantiomerically enriched product.
Stereoselective reduction is a key strategy for establishing the chiral amine center of Rivastigmine (B141). This often involves the reduction of a prochiral ketimine or ketone precursor.
One prominent method involves the asymmetric transfer hydrogenation of N-(tert-butanesulfinyl)ketimines. This technique uses (R)-tert-butanesulfinamide, a versatile chiral auxiliary, which is condensed with a ketone like 3-methoxyacetophenone. researchgate.netscirp.org The resulting chiral sulfinylketimine is then reduced. For instance, a ruthenium-catalyzed asymmetric transfer hydrogenation process in isopropyl alcohol can effectively reduce the ketimine, which is followed by the removal of the sulfinyl group to yield the highly enantiomerically enriched primary amine. researchgate.net
Another approach is the metal-free stereoselective reduction of chiral imines using trichlorosilane. researchgate.netacs.orgcore.ac.uk In this method, a chiral imine, formed from a ketone and a chiral amine like (R)-phenylethylamine, is reduced. The reaction can be mediated by N,N-dimethylformamide and proceeds with high yield and excellent diastereoselectivity, which upon deprotection of the chiral auxiliary, yields the target chiral amine. core.ac.uk
Transition metal complexes featuring chiral ligands are powerful tools for the asymmetric synthesis of Rivastigmine precursors. These catalysts enable highly efficient and selective hydrogenations and reductive aminations.
Ruthenium complexes are also employed, particularly in dynamic kinetic resolution processes (discussed in 2.1.2.2) and asymmetric transfer hydrogenation. researchgate.netnih.gov For example, a complex of [RuCl(p-cymene)(S)-Xyl-Garphos]Cl combined with (S,S)-DPEN has been used for the hydrogenation of 3-methoxyacetophenone to afford (R)-1-(3-methoxyphenyl)ethanol, a suitable precursor for (S)-rivastigmine, in 89% yield and with 95% ee. researchgate.net
Table 1: Performance of Chiral Transition Metal Catalysts in Rivastigmine Synthesis
| Catalyst System | Transformation | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Ir-SpiroPAP | Asymmetric Hydrogenation | Ketone Precursor | (S)-3-(1-dimethylaminoethyl)phenol | - | - | acs.org |
| [Ir(COD)Cl]₂ / (R)-L1 (Phosphoramidite) | Direct Asymmetric Reductive Amination | 3-acetylphenyl ethyl(methyl)carbamate | Chiral Amine Intermediate | 93% | 96% | nih.gov |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. This "green" approach often operates under mild conditions and provides high enantiopurity.
Whole-cell biocatalysts are a cost-effective and stable option for asymmetric synthesis, as they contain the necessary enzymes and cofactor regeneration systems internally. nih.gov For the synthesis of Rivastigmine, the R-selective bioreduction of an aromatic ketone precursor is a key step. mdpi.com
Table 2: Biocatalytic Reduction of Ketone Precursors for Rivastigmine Synthesis
| Biocatalyst | Substrate | Product | Reaction Medium | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Lactobacillus reuteri DSM 20016 | 3-acetylphenyl-N-ethyl-N-methylcarbamate | (R)-[3-(1-hydroxyethyl)phenyl]ethyl(methyl)carbamate | Phosphate Buffered Saline (PBS) | 90% | 98% | mdpi.comresearchgate.net |
Enzymatic resolution separates enantiomers from a racemic mixture by selectively catalyzing a reaction on one of the enantiomers. A common strategy for Rivastigmine precursors is the kinetic resolution of a racemic alcohol intermediate using a lipase (B570770). acs.orgnih.govfigshare.com
Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym-435), is highly effective in the stereoselective acetylation of the (R)-alcohol precursor. acs.orgnih.gov This leaves the desired (S)-alcohol unreacted, which can then be separated.
To overcome the 50% theoretical yield limit of kinetic resolution, dynamic kinetic resolution (DKR) is employed. nih.govacs.orgacs.org DKR combines the enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer. This is typically achieved by adding a metal catalyst, such as a polymer-bound ruthenium complex, which continuously converts the unwanted (R)-alcohol back into the racemic mixture, allowing for a theoretical yield of 100%. nih.govacs.orgacs.orgthieme-connect.com This chemoenzymatic DKR process has been used to produce the acylated precursor to (S)-Rivastigmine in 96% isolated yield and 99% ee. acs.org
Deracemization strategies offer another route to a single enantiomer from a racemate. researchgate.net One-pot processes combining enantioselective deamination by an ω-transaminase with stereoselective amination by an amine dehydrogenase have been developed to convert racemic amines into either the (R)- or (S)-enantiopure amine. researchgate.net
Stereoselective Chlorination and Amination Methods for Chiral Intermediates
The introduction of the chiral center in Rivastigmine synthesis is a pivotal step. One of the core intermediates is (S)-3-(1-(dimethylamino)ethyl)phenol. The synthesis of this intermediate often begins with 3-hydroxyacetophenone. google.compatsnap.com
A significant strategy involves the direct asymmetric reductive amination (DARA) of a ketone precursor. semanticscholar.org In one approach, 3-acetylphenyl ethyl(methyl)carbamate is reductively coupled with diphenylmethanamine using an iridium-phosphoramidite ligand complex as a catalyst. nih.gov This method has been shown to produce the desired chiral amine with high enantiomeric excess (96% ee) and in high yield (93%). nih.govnih.gov The use of chiral auxiliaries, such as (R)-tert-butanesulfinamide, has also been explored to introduce chirality. researchgate.net
Chemoenzymatic methods offer another route, employing ω-transaminases for the asymmetric amination of acetophenone (B1666503) precursors to produce enantiopure (S)-Rivastigmine. rsc.org Additionally, Group-Assisted Purification (GAP) chemistry has been utilized to synthesize the chiral intermediate of Rivastigmine through asymmetric alkylation, achieving high diastereoselectivity. oup.com
Novel Intermediate Synthesis and Derivatization Approaches
Another approach involves the synthesis of N-methylethylcarbamino-3-[(S)-1-(methyl-[(S)-1-phenylethyl]amino)ethyl]phenyl ester as a key intermediate. google.com This pathway utilizes (S)-1-(3-methoxyphenyl)-N-methyl-N—[(S)-1-phenylethyl]ethylamine and 3-[(S)-1-(methyl-[(S)-1-phenylethyl]amino)ethyl]phenol. google.com
Derivatization strategies are also being explored to develop new compounds with potential therapeutic benefits. This includes the creation of Rivastigmine-hydroxyphenylbenzimidazole hybrids, which involves synthesizing amino(alkyl) rivastigmine derivatives and coupling them with hydroxyphenylbenzimidazole-carboxylic acid derivatives. mdpi.com These derivatization approaches often involve multi-step syntheses, including reactions like N-ethyl-N-methylcarbamoyl chloride with nitro- or cyano(alkyl)-phenols, followed by hydrogenolysis. mdpi.com The synthesis of Rivastigmine derivatives has also been achieved by combining it with natural antioxidants like gallic acid and lipoic acid. unipi.it
Process Optimization in the Manufacture of (R)-Rivastigmine Tartrate
Optimizing the manufacturing process for (R)-Rivastigmine Tartrate is crucial for industrial-scale production, focusing on improving yields, reducing costs, and implementing environmentally friendly practices.
Reaction Pathway Development and Yield Enhancement
The final step of converting Rivastigmine base to its tartrate salt is also a target for optimization. A patented process describes obtaining Rivastigmine Tartrate with a yield of 62.6% by reacting the base with L-(+)-tartaric acid in acetone (B3395972). google.com The resolution of racemic intermediates is a critical step affecting the final yield. Traditional resolution methods often result in low yields, with one report citing a final yield of only 5.14% after multiple recrystallizations. google.com
Solvent Selection and Green Chemistry Principles in Synthesis
The selection of solvents and reagents plays a significant role in the environmental impact of the synthesis. Green chemistry principles are increasingly being applied to the synthesis of Rivastigmine. Chemoenzymatic processes, which use enzymes like ω-transaminases or whole-cell biocatalysts such as Lactobacillus reuteri, are considered a greener alternative as they operate under mild conditions. rsc.orgmdpi.com
In the asymmetric reductive amination step, dichloromethane (B109758) (DCM) has been used as a solvent. mdpi.com For the final crystallization of the tartrate salt, solvents like ethanol (B145695) and ethyl acetate (B1210297) are employed. google.com One procedure dissolves the Rivastigmine base and L-(+)-tartaric acid in ethanol, followed by the gradual addition of ethyl acetate to induce crystallization. google.com Another method uses methanol (B129727) as the initial solvent, with acetone added to precipitate the tartrate salt. google.com The choice of solvent can also be critical for purification. For instance, isopropanol (B130326) has been used for the recrystallization of one of the polymorphic forms of Rivastigmine hydrogen tartrate. researchgate.net
Crystallization-Based Resolution and Enantiomeric Enrichment
Crystallization is a key technique for both resolving racemic mixtures and purifying the final product. The resolution of racemic 3-(1-(dimethylamino)ethyl)phenol is a common strategy. google.com This is often achieved by forming a salt with a chiral acid, such as S-(+)-camphorsulfonic acid, which allows for the separation of the desired (S)-enantiomer through crystallization. google.com
The final step in the synthesis is the formation of the tartrate salt, which also serves as a purification step. (R)-Rivastigmine base is reacted with L-(+)-tartaric acid to form the hydrogentartrate salt. google.comgoogle.com This process typically involves dissolving the base and the acid in a suitable solvent system, such as ethanol and ethyl acetate or methanol and acetone, and then inducing crystallization by cooling or adding an anti-solvent. google.com The resulting crystalline solid is the enantiomerically enriched (R)-Rivastigmine Tartrate.
Raw Material Sourcing and Characterization for Precursor Compounds
The quality and purity of the starting materials are paramount for the successful synthesis of (R)-Rivastigmine Tartrate. The most common and readily available starting material is 3-hydroxyacetophenone. patsnap.comnih.gov Other key precursors include N-ethyl-N-methylcarbamoyl chloride and L-(+)-tartaric acid. google.comgoogle.com
The characterization of these raw materials and the intermediates formed during the synthesis is crucial. Various analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is extensively used to determine the purity and enantiomeric excess of the intermediates and the final product. google.comderpharmachemica.com Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are used to confirm the structures of synthesized compounds and identify any potential impurities. derpharmachemica.comderpharmachemica.com For the final product, techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to characterize its solid-state properties, including polymorphism. researchgate.netnih.gov
Molecular Mechanism of Action and Receptor Interactions
Inhibition Kinetics of Cholinesterase Enzymes by (R)-Rivastigmine
(R)-Rivastigmine is classified as a pseudo-irreversible inhibitor due to its slow dissociation from the cholinesterase enzymes. dovepress.comtandfonline.comnih.govdrugbank.com This prolonged inhibition, lasting up to 10 hours, is a result of the formation of a stable carbamoyl-enzyme complex. nih.govencyclopedia.pubresearchgate.net
(R)-Rivastigmine demonstrates a notable specificity for acetylcholinesterase (AChE) within the central nervous system (CNS) as compared to the periphery. nih.gov This brain-selective inhibition is a crucial aspect of its therapeutic profile. dovepress.comnih.gov
Binding Site Interaction: Molecular docking and dynamics studies have shown that rivastigmine (B141) interacts with the active-site gorge of human AChE (hAChE). nih.gov The binding is an energetically favorable process, driven primarily by interactions with negatively charged amino acids. nih.gov The carbamoyl (B1232498) moiety of rivastigmine covalently binds to the active-site serine. nih.gov The leaving group, (-)-S-3-[1-(dimethylamino)ethyl]phenol, is retained in the "anionic" site of the enzyme. nih.gov
Specificity for G1 Form: Rivastigmine exhibits preferential inhibition of the G1 enzymatic form of AChE. tandfonline.comnih.govd-nb.info The G1 form is believed to become more significant in acetylcholine (B1216132) hydrolysis as Alzheimer's disease progresses, suggesting that rivastigmine's efficacy may be maintained in later stages. tandfonline.com
Inhibitory Potency: In vitro studies have determined the inhibitory potency (IC50) of rivastigmine towards AChE to be 4.3 nM. spandidos-publications.comnih.gov This places it as a potent inhibitor, comparable to other cholinesterase inhibitors. nih.gov
A distinguishing characteristic of (R)-Rivastigmine is its ability to inhibit both AChE and butyrylcholinesterase (BuChE). dovepress.comnih.govwikipedia.org This dual inhibition may offer broader therapeutic benefits, as BuChE activity increases in the brains of individuals with advanced Alzheimer's disease. d-nb.infopsychiatrist.com
Potency and Selectivity: Rivastigmine is a more potent inhibitor of BuChE compared to other cholinesterase inhibitors like donepezil (B133215) and galantamine, which are largely selective for AChE. dovepress.comdroracle.ai In vitro studies have shown rivastigmine to have a significantly greater inhibitory potency for BuChE than donepezil. dovepress.com
Comparative Inhibition: In a study with patients with mild-to-moderate Alzheimer's disease, rivastigmine treatment led to a significant decrease in the activity of both AChE (42.6%) and BuChE (45.4%) in the cerebrospinal fluid (CSF). dovepress.com In contrast, donepezil and galantamine did not produce a significant decrease in BuChE activity. dovepress.com Another study found that after 12 months of treatment, CSF AChE and BuChE activities were lower by 36% and 45%, respectively. dovepress.com
Clinical Correlation: Improvements in cognitive functions, particularly in speed, attention, and memory, have been significantly correlated with the inhibition of BuChE activity in the CSF. dovepress.comresearchgate.net
Below is an interactive data table summarizing the comparative inhibition of AChE and BuChE by Rivastigmine in different studies.
| Enzyme | Tissue/Fluid | Inhibition | Study Population | Reference |
| AChE | CSF | 42.6% decrease | Mild-to-moderate AD patients | dovepress.com |
| BuChE | CSF | 45.4% decrease | Mild-to-moderate AD patients | dovepress.com |
| AChE | CSF | 36% lower than baseline | AD patients (12 months treatment) | dovepress.com |
| BuChE | CSF | 45% lower than baseline | AD patients (12 months treatment) | dovepress.com |
| AChE | Rat Cerebral Cortex | 40% inhibition | Male Wistar rats | dovepress.com |
| BuChE | Rat Cerebral Cortex | 25% inhibition | Male Wistar rats | dovepress.com |
The inhibitory mechanism of (R)-Rivastigmine is termed "pseudo-irreversible" because while it forms a covalent bond with the enzyme, this bond is temporary. dovepress.comtandfonline.comnih.govdrugbank.comencyclopedia.pubresearchgate.net
Carbamoylation: Rivastigmine, being a carbamate (B1207046) derivative, undergoes hydrolysis by cholinesterase. drugbank.comtandfonline.comspandidos-publications.com The enzyme cleaves the rivastigmine molecule, and the carbamate moiety remains covalently bound to the serine residue at the esteratic site of the enzyme. tandfonline.comnih.gov This process is known as carbamoylation. nih.gov
Slow Reactivation: The carbamoyl-enzyme complex is significantly more stable and hydrolyzes much more slowly than the acetyl-enzyme complex formed during the normal hydrolysis of acetylcholine. tandfonline.com This results in a prolonged inactivation of the enzyme. tandfonline.comspandidos-publications.com The reactivation of the enzyme is very slow, with less than 10% reactivation observed after 48 hours in one study. nih.gov This slow reactivation contributes to the long duration of action of rivastigmine. nih.govresearchgate.netnih.govplos.orgplos.org
Structural Changes: The formation of the rivastigmine-enzyme conjugate leads to a significant movement of the active-site histidine, disrupting the catalytic triad. nih.gov This structural change may explain the unusually slow kinetics of reactivation. nih.gov
Molecular Interactions with Other Biological Macromolecules
Human Transferrin: Studies have investigated the interaction between rivastigmine tartrate and human transferrin (hTf). nih.govnih.gov Fluorescence quenching experiments indicated the formation of a static complex between hTf and rivastigmine. nih.govnih.gov The binding constants for this interaction were found to be in the order of 104 M-1. nih.govnih.gov
Human Insulin (B600854): Research has also explored the interaction of rivastigmine with human insulin. scienceopen.comscienceopen.com Molecular docking and dynamics simulations have been used to characterize the binding at the receptor site. scienceopen.com
Plasma Protein Binding: Rivastigmine exhibits approximately 40% binding to plasma proteins. nih.govwikipedia.orgnih.govsci-hub.sesci-hub.seiiab.me
The binding of (R)-Rivastigmine to biological macromolecules is stabilized by a combination of non-covalent interactions.
Human Transferrin Interaction: The spontaneous binding of rivastigmine to human transferrin is thought to be driven by hydrogen bonding and Van der Waals forces. nih.govnih.gov
Acetylcholinesterase Interaction: Molecular dynamics simulations have shown that rivastigmine tends to form hydrogen bonds with water molecules within the enzyme's binding pocket. nih.govresearchgate.net The binding to AChE is favored by electrostatic and van der Waals forces. scienceopen.comscienceopen.com Specific hydrogen bonds are formed with residues such as Tyr337. scienceopen.com
Butyrylcholinesterase Interaction: In its interaction with BuChE, dominant forces include hydrogen bonding between the carbamate carbonyl of rivastigmine and the imidazole (B134444) unit of H434, as well as π-π stacking between the aromatic unit of rivastigmine and the W82 residue in the choline (B1196258) binding pocket. uevora.pt
Other Proteins: The interaction of rivastigmine with other proteins like MARK4 and irisin is also primarily driven by van der Waals forces and hydrogen bonding. mdpi.comacs.org
The table below summarizes the binding parameters of Rivastigmine with Human Transferrin at different temperatures.
| Temperature (K) | Binding Constant (K) (M-1) | Number of Binding Sites (n) | Reference |
| 301 | 1.2 x 104 | ~1 | nih.gov |
| 303 | 1.0 x 104 | ~1 | nih.gov |
| 305 | 0.8 x 104 | ~1 | nih.gov |
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The development of (R)-Rivastigmine and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure to understand how these changes affect the compound's biological activity, leading to the design of more potent and selective molecules.
A key feature of Rivastigmine is its carbamate moiety, which is capable of forming a covalent bond with the active site of cholinesterase enzymes. acs.org This interaction is crucial for its inhibitory effect. The design of novel cholinesterase inhibitors often leverages the pharmacophores of existing drugs. For instance, hybrid compounds incorporating the structural features of both donepezil and rivastigmine have been synthesized and evaluated. bohrium.comnih.gov
Studies on conformationally restricted analogs of rivastigmine have provided valuable insights. By incorporating the dimethylamino-α-methylbenzyl moiety into different tricyclic systems, researchers have created more rigid analogs. acs.orgnih.gov This approach helps to validate the rational design of these compounds. acs.orgnih.gov
The length of the N-alkyl chain on the carbamate group also plays a significant role in the compound's inhibitory activity and selectivity. nih.gov For instance, methyl derivatives have been found to be more potent inhibitors of acetylcholinesterase (AChE) than their ethyl counterparts. acs.orgnih.gov This difference is attributed to steric hindrance between the ethyl group and the histidine residue (His440) in the active site of AChE. nih.gov This steric effect is less pronounced with butyrylcholinesterase (BChE), which has a larger acyl-binding pocket, leading to differences in selectivity between the two enzymes. acs.orgnih.gov
The exploration of various substituents on the rivastigmine scaffold has led to the discovery of compounds with enhanced inhibitory profiles. For example, a sulfur-containing analog demonstrated significantly higher inhibitory activity compared to the parent compound. acs.orgnih.gov Furthermore, the introduction of halogen substituents on the phenyl ring has been shown to improve AChE inhibitory activity. heraldopenaccess.us
The table below summarizes the inhibitory activities of some rivastigmine analogs, highlighting the impact of structural modifications.
| Compound/Analog | Target Enzyme(s) | Key Structural Modification | Observed Activity/Potency | Reference(s) |
| Indanone-Carbamate Hybrids (e.g., 4b, 4d) | AChE, BChE | Hybridization of donepezil and rivastigmine pharmacophores. | Compounds 4d and 4b showed the highest AChE inhibitory activities with IC50 values in the micromolar range. | bohrium.comnih.gov |
| Conformationally Restricted Analogs (e.g., Compound 5) | AChE, BChE | Inclusion of the dimethylamino-α-methylbenzyl moiety in a tricyclic system. | Compound 5, a sulfur-containing analog, was 192-fold more potent than rivastigmine. | acs.orgnih.gov |
| Methyl vs. Ethyl Derivatives | AChE, BChE | Variation in the N-alkyl chain of the carbamate. | Methyl derivatives were more potent AChE inhibitors than ethyl derivatives. | acs.orgnih.gov |
| RIV-BIM Hybrids | AChE, BChE | Conjugation of rivastigmine with hydroxyphenylbenzimidazole (BIM) moieties. | All RIV-BIM hybrids were better inhibitors of AChE than rivastigmine. | nih.govmdpi.com |
Investigation of Enzymatic Cleavage Pathways of (R)-Rivastigmine
The metabolism of (R)-Rivastigmine is primarily mediated by its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), through hydrolysis. drugbank.comwikipedia.org This enzymatic cleavage is a critical aspect of its mechanism of action and elimination from the body.
(R)-Rivastigmine is classified as a pseudo-irreversible inhibitor because it forms a carbamoylated enzyme intermediate that is hydrolyzed much more slowly than the acetylated enzyme formed with acetylcholine. researchgate.net This prolonged inhibition, lasting up to 10 hours, is a key characteristic of its therapeutic effect. researchgate.net
The primary metabolic pathway involves the hydrolysis of the carbamate ester bond by cholinesterases. drugbank.com This cleavage results in the formation of a decarbamylated metabolite, NAP226-90, which is inactive. drugbank.com This metabolite is then primarily eliminated through renal excretion. drugbank.com
Unlike many other drugs, the metabolism of rivastigmine does not significantly involve the hepatic cytochrome P450 (CYP) enzyme system. wikipedia.org This characteristic leads to a lower potential for drug-drug interactions compared to medications that are metabolized by CYP isoenzymes. wikipedia.org
Molecular docking and saturation transfer difference NMR (STD-NMR) studies have provided detailed insights into the binding interactions between rivastigmine and BuChE. nih.gov These studies have identified key interactions, including:
Hydrogen bonding between the carbamate carbonyl of rivastigmine and the imidazole unit of histidine 434 (H434) in the enzyme. nih.gov
Stacking of the aromatic ring of rivastigmine with the aromatic unit of tryptophan 82 (W82) in the choline-binding pocket via π-π interactions. nih.gov
Potential CH/π interactions between the benzylic methyl group and the N-methyl groups of rivastigmine and W82 of the enzyme. nih.gov
These interactions are crucial for the stable binding and subsequent inhibition of the enzyme.
The table below details the key enzymes and metabolites involved in the cleavage of (R)-Rivastigmine.
| Enzyme | Role in Cleavage | Resulting Metabolite(s) | Reference(s) |
| Acetylcholinesterase (AChE) | Primary target enzyme; hydrolyzes the carbamate ester. | Decarbamylated metabolite (NAP226-90) | drugbank.com |
| Butyrylcholinesterase (BChE) | Primary target enzyme; hydrolyzes the carbamate ester. | Decarbamylated metabolite (NAP226-90) | drugbank.com |
Preclinical Pharmacokinetics and Pharmacodynamics Non Human Studies
Absorption and Distribution Kinetics in In Vitro and In Vivo Animal Models
Following administration in rats, rivastigmine (B141) demonstrates rapid and extensive distribution into various tissues, including the central nervous system (CNS). nih.gov Studies have shown that rivastigmine selectively accumulates in the cortex and hippocampus, key brain regions affected by Alzheimer's disease. nih.govnih.gov This targeted distribution is crucial for its therapeutic effect, as these areas have significant cholinergic deficits in Alzheimer's patients. nih.gov
In a study comparing intranasal and intravenous administration in rats, both routes resulted in the swift distribution of rivastigmine to CNS regions. nih.gov Notably, intranasal administration led to higher concentrations of the drug in the brain, particularly the hippocampus and cortex, suggesting a potential alternative delivery route to enhance brain targeting. nih.govnih.gov The maximum brain concentration of rivastigmine after intramuscular administration in rats was observed at 17 minutes. brieflands.com Research indicates a direct relationship between the concentration of rivastigmine in the brain and the inhibition of key enzymes involved in its mechanism of action. nih.gov
| Animal Model | Administration Route | Key Brain Regions Studied | Peak Concentration Time (Brain) | Key Findings |
|---|---|---|---|---|
| Rat | Intramuscular | Brain | 17 minutes | Brain levels of rivastigmine were significantly higher than plasma levels. brieflands.com |
| Rat | Intranasal and Intravenous | Olfactory region, hippocampus, cerebrum, cerebellum | Not specified | Intranasal administration resulted in higher CNS concentrations compared to intravenous administration. nih.govnih.gov |
Rivastigmine effectively crosses the blood-brain barrier (BBB), a critical characteristic for a centrally acting drug. ebmconsult.comwikipedia.org Studies in animal models confirm its ability to penetrate the CNS and reach its therapeutic targets. nih.govfda.gov The volume of distribution of rivastigmine is in the range of 1.8-2.7 L/kg, indicating wide distribution throughout the body. fda.govmedsafe.govt.nz Following administration, peak concentrations in the cerebrospinal fluid (CSF) are reached in approximately 1.4 to 2.6 hours. ebmconsult.comfda.gov
In vitro studies using murine brain microvascular endothelial cells, a model of the BBB, have demonstrated that liposome (B1194612) formulations of rivastigmine can enhance its permeability across the barrier. nih.gov Furthermore, in vivo studies in rats have shown that both donepezil (B133215) and rivastigmine can increase the efflux of amyloid-beta 40 across the BBB, with rivastigmine showing a more pronounced effect. acs.org This suggests that besides its primary mechanism of action, rivastigmine may also contribute to the clearance of amyloid-beta from the brain. acs.org
Metabolism and Biotransformation Pathways
The primary metabolic pathway for rivastigmine is hydrolysis mediated by esterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ebmconsult.commedsafe.govt.nzdrugbank.com This is a rapid and extensive process. fda.govmedsafe.govt.nz Rivastigmine binds to these enzymes, and as part of their interaction, the rivastigmine molecule is cleaved. nih.gov This process leads to the formation of a decarbamylated metabolite. medsafe.govt.nzdrugbank.com The carbamate (B1207046) portion of the rivastigmine molecule remains bound to the enzyme for a period, leading to its temporary inactivation. nih.gov
The main metabolite of rivastigmine is the decarbamylated phenol (B47542) metabolite known as NAP 226-90, also referred to as ZNS 114-666. drugbank.comnih.govfda.gov This metabolite is formed through the hydrolysis of rivastigmine by cholinesterases. medsafe.govt.nzdrugbank.com In vitro studies have shown that NAP 226-90 has minimal inhibitory activity on acetylcholinesterase, less than 10% of the parent compound. medsafe.govt.nzpom.go.id The levels of this metabolite in the cerebrospinal fluid have been found to correlate well with the inhibition of acetylcholinesterase activity. nih.gov Following its formation, this primary metabolite is further conjugated to sulfate (B86663) and is primarily eliminated through the kidneys. ebmconsult.com
A significant feature of rivastigmine's metabolism is the minimal involvement of the cytochrome P450 (CYP) enzyme system. ebmconsult.comwikipedia.orgmedsafe.govt.nz In vitro and animal studies have consistently shown that the major CYP isoenzymes play a negligible role in its biotransformation. ebmconsult.comfda.govmedsafe.govt.nz This is an important clinical characteristic as it significantly reduces the potential for drug-drug interactions with medications that are metabolized by the CYP450 system. nih.govmedsafe.govt.nz Studies in healthy volunteers have confirmed the lack of pharmacokinetic interactions between rivastigmine and drugs metabolized by various CYP isoenzymes, including CYP1A2, CYP2D6, CYP3A4/5, CYP2E1, CYP2C9, CYP2C8, and CYP2C19. ebmconsult.comfda.gov
| Pathway | Enzymes Involved | Primary Metabolite | Significance |
|---|---|---|---|
| Hydrolysis | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | NAP 226-90 (decarbamylated metabolite) | Major route of metabolism, leading to the formation of a minimally active metabolite. medsafe.govt.nzdrugbank.com |
| Cytochrome P450 System | Minimal involvement of major CYP isoenzymes | Not applicable | Low potential for drug-drug interactions with compounds metabolized by the CYP system. nih.govmedsafe.govt.nz |
Excretion Pathways in Animal Models
In non-human studies, the elimination of rivastigmine is primarily through its metabolites. Following administration of radiolabeled ¹⁴C-rivastigmine, unchanged parent drug is not significantly detected in the urine; instead, renal excretion of its metabolites serves as the main route of elimination. nih.gov Fecal excretion is a minor pathway, accounting for less than 1% of the administered dose. europa.eu
Animal-specific studies have also shed light on other potential excretion pathways. In lactating rats receiving oral rivastigmine, the concentrations of the drug and its metabolites were found to be approximately two times higher in milk than in blood plasma, indicating that excretion into breast milk occurs in this animal model. fda.gov
| Excretion Route | Finding in Animal Models | Species |
|---|---|---|
| Renal (Urine) | Major route of elimination for metabolites. nih.gov | General Animal Studies |
| Fecal | Minor route (<1% of dose). europa.eu | General Animal Studies |
| Milk | Concentrations of rivastigmine and metabolites ~2x higher in milk than plasma. fda.gov | Rats |
Pharmacodynamic Studies in Animal Models
Preclinical studies in animal models have demonstrated that rivastigmine is a potent, brain-selective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibitory action is particularly pronounced in the cortex and hippocampus, key brain regions associated with cognitive processes that are affected in Alzheimer's disease. nih.govfda.govdovepress.com
Ex vivo studies following oral administration in rats have quantified this regional selectivity. The inhibition of AChE activity was more pronounced in the hippocampus and cortex compared to the striatum and pons/medulla. fda.gov This selectivity is a distinguishing feature compared to other cholinesterase inhibitors like physostigmine, which inhibits AChE activity to an equal degree across all examined rat brain regions. fda.gov The dose-dependent nature of this inhibition is evident from both in vitro and ex vivo analyses. fda.gov
Rivastigmine-Induced AChE Inhibition in Rat Brain Regions
| Brain Region | In Vitro IC₅₀ (M)fda.gov | Ex Vivo IC₅₀ (mg/kg, p.o.)fda.gov |
|---|---|---|
| Cortex | 1.7 x 10-5 | 0.5 |
| Hippocampus | 1.5 x 10-5 | 1.0 |
| Striatum | 2.0 x 10-5 | 1.75 |
| Pons/Medulla | 2.0 x 10-5 | 2.0 |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Rivastigmine is extensively metabolized, primarily through cholinesterase-mediated hydrolysis, to its main decarbamylated phenolic metabolite, NAP226-90 (also known as ZNS 114-666). europa.eufda.govdrugbank.com Preclinical in vitro studies suggest that this major metabolite possesses minimal direct inhibitory activity on acetylcholinesterase, estimated to be less than 10% of the parent compound's potency. dovepress.comnovartis.com An FDA review document noted that the metabolite shows "no appreciable inhibition" of cholinesterase. fda.gov
While direct, potent enzymatic inhibition by NAP226-90 in preclinical models is limited, its concentration serves as a critical marker of target engagement. The formation of NAP226-90 occurs at the site of action when rivastigmine is hydrolyzed by its target enzymes, AChE and BuChE. nih.gov Therefore, the levels of this metabolite are an indirect measure of the parent drug's interaction with cholinesterase. Although a direct correlation between NAP226-90 levels and enzyme inhibition is more clearly established in human cerebrospinal fluid (CSF) studies nih.gov, the underlying principle is derived from the preclinical understanding of its formation via target enzyme activity.
Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been an important tool in the preclinical development of rivastigmine to understand and predict its therapeutic effects and to optimize drug delivery systems. Current time information in Nelson City, NZ.medchemexpress.com These models integrate data on drug concentration over time (pharmacokinetics) with data on the drug's effect on the body, such as enzyme inhibition (pharmacodynamics).
In preclinical studies involving animal models, PK-PD modeling has been employed to evaluate and validate novel formulations. For instance, research in Wistar rats utilized PK-PD modeling to assess the properties of nasal liposomal and nanoparticle formulations of rivastigmine. Current time information in Nelson City, NZ.medchemexpress.com This approach helped to identify the most effective formulation for brain delivery by linking pharmacokinetic parameters, such as bioavailability and clearance rate, with pharmacodynamic outcomes. Current time information in Nelson City, NZ.medchemexpress.com Similarly, PK models have been developed to simulate the plasma concentration profiles of rivastigmine from transdermal patches, aiding in the design and development of these delivery systems. europa.eu These preclinical models are valuable for optimizing drug development and providing a rationale for dosing recommendations in later clinical phases. nih.gov
Solid State Chemistry and Polymorphism
Crystalline Forms Characterization
Form I is identified as the thermodynamically stable form of (R)-Rivastigmine Tartrate Salt. researchgate.net In contrast, Form II is a metastable polymorph. researchgate.net The two crystalline forms have a monotropic relationship, meaning that Form II will tend to convert to the more stable Form I over time. researchgate.net The discovery of these distinct polymorphic forms allows for the selection of a desired solid state for formulation development. google.com
In addition to the crystalline forms, an amorphous form of (R)-Rivastigmine Tartrate Salt has been identified. google.comgoogle.com This non-crystalline state lacks the long-range molecular order characteristic of the polymorphic forms. The amorphous form can be produced by processes such as milling of the crystalline forms. researchgate.net It has been observed that the amorphous material, particularly when generated from milling Form II, can be unstable and may readily recrystallize to the more stable Form I, a process influenced by its low glass transition temperature. researchgate.net
Crystallography and Crystal Structure Analysis
X-ray Powder Diffraction (XRPD) is a primary analytical technique for distinguishing between the different solid forms of (R)-Rivastigmine Tartrate Salt, with each form presenting a unique diffraction pattern.
Form I is characterized by significant peaks in its XRPD pattern at specific 2θ angles. google.comgoogle.com The crystal structure of Form I has been determined to be monoclinic, belonging to the P2₁ space group. researchgate.netresearchgate.net
Form II is distinguished from Form I by a different set of characteristic peaks in its XRPD pattern. google.comgoogle.com
The distinct XRPD patterns of Form I and Form II serve as fingerprints for their identification and quantification in a sample. The presence of peaks unique to one form can be used to confirm its presence. google.com
Interactive Data Table of XRPD Peaks for (R)-Rivastigmine Tartrate Salt Polymorphs
| Form | Characteristic 2θ Peaks (±0.2°) |
| Form I | 5.1, 14.7, 16.5, 17.6, 18.6, 20.4, 21.1 |
| Form II | 9.5, 11.3, 13.2, 14.1, 15.5, 19.1, 20.0 |
Note: The table presents the most significant peaks for each polymorphic form as reported in the literature. google.comgoogle.com
Microscopic examination reveals distinct morphological differences between the crystalline forms of (R)-Rivastigmine Tartrate Salt.
Form I crystals have been described as having a plate-like shape. researchgate.net Microscopic images of Form I show these characteristic crystal habits. google.comgoogle.com
Form II crystals, on the other hand, are reported to have an elongated tetrahedral or needle-like morphology. researchgate.net This difference in crystal shape is a visual confirmation of the distinct underlying crystal structures of the two polymorphs. google.com
Thermal Analysis Techniques
Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), provide insights into the thermal properties and stability of the different solid forms of (R)-Rivastigmine Tartrate Salt.
The two polymorphic forms exhibit different melting points, which is a key distinguishing feature. google.com
Form I has a reported melting point of approximately 125°C. google.comgoogle.com
Form II has a lower melting point, reported to be around 100°C. google.com
A Differential Scanning Calorimetry (DSC) thermogram of (R)-Rivastigmine Tartrate Salt shows a fusion endotherm at 121.3°C for the pure drug. jpionline.org The different thermal behaviors of the polymorphs can be used to differentiate them and to monitor any solid-state transformations that may occur upon heating. google.com
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) is a key analytical technique used to characterize the thermal properties of (R)-Rivastigmine Tartrate Salt's polymorphic forms. DSC studies reveal distinct thermal events, such as melting and recrystallization, which are unique to each form.
Form I, the thermodynamically stable polymorph, exhibits a single melting endotherm. In one study, the onset of this melting peak was observed at 123.5 ± 0.10°C, with an associated enthalpy of fusion (ΔHfus) of 74.1 ± 3.00 J/g. researchgate.net Other studies have reported a fusion endotherm for the pure drug at 121.3°C and 127.22°C. googleapis.compatsnap.com
Form II, the metastable form, displays a more complex thermal profile. Its DSC thermogram shows an initial melting peak with an onset at 97.5 ± 0.01°C (ΔHfus = 45.9 ± 0.64 J/g). researchgate.net This is immediately followed by an exothermic event at 105.5 ± 0.28°C (ΔHc = 13.3 ± 0.25 J/g), which is indicative of the recrystallization of the molten Form II into the more stable Form I. researchgate.net Subsequently, a second melting peak occurs at 124.5 ± 0.08°C (ΔHfus = 87.9 ± 0.15 J/g), corresponding to the melting of the newly formed Form I. researchgate.net
| Polymorphic Form | Thermal Event | Onset Temperature (°C) | Enthalpy (J/g) | Reference |
|---|---|---|---|---|
| Form I | Melting | 123.5 ± 0.10 | 74.1 ± 3.00 | researchgate.net |
| Form II | Melting of Form II | 97.5 ± 0.01 | 45.9 ± 0.64 | researchgate.net |
| Recrystallization to Form I | 105.5 ± 0.28 | 13.3 ± 0.25 | researchgate.net | |
| Melting of Form I | 124.5 ± 0.08 | 87.9 ± 0.15 | researchgate.net | |
| Pure Drug (unspecified form) | Melting | 121.3 | N/A | googleapis.com |
| Pure Drug (unspecified form) | Melting | 127.22 | -1.94 | researchgate.netpatsnap.com |
Thermogravimetric Analysis (TGA)
Melting Point Determination for Polymorphic Forms
The melting point is a fundamental physical property that differs between the polymorphic forms of (R)-Rivastigmine Tartrate Salt.
Form I is consistently reported to have a higher melting point, generally in the range of 123–126°C. nih.gov One specific determination places the melting point at 125°C. google.comnih.gov
Form II has a distinctly lower melting point, reported to be around 100°C. google.comnih.gov The reported melting point range for rivastigmine (B141) hydrogentartrate, in general, is 123-125°C. researchgate.net Another study found the melting temperature to be 113.30°C, although the specific polymorphic form was not identified. amazonaws.com
| Polymorphic Form | Reported Melting Point (°C) | Reference |
|---|---|---|
| Form I | 125 | google.comnih.gov |
| Form II | 100 | google.comnih.gov |
| General | 123-125 | researchgate.net |
| Unspecified Form | 113.30 | amazonaws.com |
| General | 124 | nih.gov |
| General | 125-126 | nih.gov |
Spectroscopic Characterization of Solid States
Spectroscopic techniques are indispensable for differentiating the polymorphic forms of (R)-Rivastigmine Tartrate Salt, as they can probe the differences in molecular arrangement and intermolecular interactions within the crystal lattice.
Infrared (IR) Spectroscopy (e.g., FTIR, ATR-FTIR)
Infrared (IR) spectroscopy provides a molecular fingerprint of a compound and is highly sensitive to changes in the solid-state structure. The IR spectra of Form I and Form II of (R)-Rivastigmine Tartrate Salt show noticeable differences.
Form I is characterized by distinct IR absorbance peaks at approximately 3530, 3397, 2736, 1728, 1399, 1280, and 755 cm⁻¹. google.comresearchgate.net
Form II can be identified by its characteristic IR absorbance peaks at around 3455, 3422, 3321, 1717, 1699, 1655, 1406, 1338, and 948 cm⁻¹. google.com
Other reported characteristic peaks for the pure drug include 3543, 1723, 1696, 1465, and 1368 cm⁻¹. googleapis.com
| Polymorphic Form | Characteristic IR Absorbance Peaks (cm⁻¹) | Reference |
|---|---|---|
| Form I | 3530, 3397, 2736, 1728, 1399, 1280, 755 | google.comresearchgate.net |
| Form II | 3455, 3422, 3321, 1717, 1699, 1655, 1406, 1338, 948 | google.com |
| Pure Drug | 3543, 1723, 1696, 1465, 1368 | googleapis.com |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that can be used to differentiate between polymorphs. While it has been noted that each polymorph of a drug can exhibit specific bands in Raman spectroscopy, and an FT-Raman spectrum for Rivastigmine Tartrate has been recorded, specific peak data for the different polymorphic forms of (R)-Rivastigmine Tartrate Salt are not detailed in the available literature. patsnap.comnih.gov
Polymorphic Transition and Stability Studies
Understanding the stability of and transitions between polymorphic forms is critical for ensuring the quality and efficacy of a pharmaceutical product. For (R)-Rivastigmine Tartrate Salt, Form I is the thermodynamically stable form, while Form II is metastable. researchgate.net The relationship between these two forms is described as monotropic, meaning that Form I is always the more stable form, regardless of the temperature. researchgate.net
Studies have shown that mechanical stress, such as milling, can induce a polymorphic transformation from the metastable Form II to the stable Form I. researchgate.net This transition is thought to occur through the generation of an amorphous intermediate. researchgate.net Due to the low glass transition temperature of the compound, this amorphous phase rapidly recrystallizes into the more stable Form I. researchgate.net
Forced degradation studies have been conducted on (R)-Rivastigmine Tartrate Salt to assess its chemical stability under various stress conditions, including acid (0.5 N hydrochloric acid), base (0.5 N sodium hydroxide), oxidation (3% hydrogen peroxide), heat (60°C), and UV light (254 nm). nih.gov The results indicated that the compound is stable under acidic, oxidative, thermal, and photolytic stress. However, degradation was observed under basic hydrolysis conditions. nih.gov
Thermodynamic Stability (Monotropy vs. Enantiotropy)
The polymorphic relationship between Form I and Form II of (R)-Rivastigmine Tartrate Salt has been identified as monotropic. researchgate.net In a monotropic system, one polymorph is the most stable form over the entire temperature range up to the melting point, while any other forms are metastable. For (R)-Rivastigmine Tartrate Salt, Form I is the thermodynamically stable form under all conditions, whereas Form II is the metastable form. researchgate.net
The thermodynamic stability is reflected in the physical properties of the polymorphs, such as their melting points. The stable Form I exhibits a higher melting point than the metastable Form II, which is consistent with the principles of thermodynamics for monotropic systems. However, reported melting points in the literature show some variation, which may be attributed to different analytical conditions or the presence of impurities.
| Polymorphic Form | Thermodynamic Stability | Reported Melting Point (°C) | Reference |
|---|---|---|---|
| Form I | Stable | ~123-125 | google.com |
| Form II | Metastable | ~100 | google.com |
The monotropic relationship implies that, given sufficient energy and time, the metastable Form II will irreversibly convert to the more stable Form I. researchgate.net This transformation is a key consideration in the formulation and storage of the drug substance.
Kinetic Studies of Polymorphic Transformation
The conversion of the metastable Form II to the stable Form I is a kinetically driven process that can be induced by factors such as mechanical stress. researchgate.net Studies on the transformation induced by milling indicate that the conversion is not instantaneous but occurs over several hours. researchgate.net
The mechanism of this solid-state transformation is described as a two-step process:
Amorphization : Initially, the mechanical energy input from milling disrupts the crystal lattice of Form II, leading to the generation of a disordered, amorphous intermediate phase. researchgate.net
Recrystallization : The unstable amorphous phase subsequently recrystallizes into the thermodynamically more stable Form I. researchgate.net
| Process | Transformation Pathway | Observed Timeframe | Kinetic Model/Data |
|---|---|---|---|
| Ball Milling | Form II → Amorphous → Form I | Several hours (e.g., complete conversion after 3 hours) | Specific rate constants not reported in reviewed literature. researchgate.net |
Amorphization upon Mechanical Stress (e.g., Milling) and Granulation
(R)-Rivastigmine Tartrate Salt is susceptible to amorphization when subjected to mechanical stress, a common occurrence during pharmaceutical processing steps like milling and granulation. researchgate.net The generation of an amorphous phase, even transiently, is a critical quality attribute to monitor, as it can significantly impact the material's physical and chemical stability.
Ball milling of the commercially available Form II has been shown to induce a complete polymorphic transformation to Form I, which proceeds through an amorphous intermediate. The progression of this transformation can be monitored using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). researchgate.net After just 15 minutes of milling, evidence of amorphization is observable, and after three hours, the conversion to Form I is complete. researchgate.net
| Milling Time | Observed Solid-State Form (Based on PXRD) | Reference |
|---|---|---|
| 0 min (As supplied) | Crystalline Form II | researchgate.net |
| 15 min | Mixture of Form II and amorphous phase | researchgate.net |
| 30 min - 1 hr | Predominantly amorphous phase with very small, broad peaks | researchgate.net |
| 2 hr | Emergence of broadened peaks corresponding to Form I | researchgate.net |
| 3 hr | Crystalline Form I | researchgate.net |
The phenomenon of amorphization upon granulation is also a known characteristic of this compound, further emphasizing the need for careful control of processing parameters to maintain the desired solid-state form of the drug substance. researchgate.net
Humidity and Water Sorption Analysis
The interaction of (R)-Rivastigmine Tartrate Salt with atmospheric moisture is a significant factor in its stability. The active substance is described as being "very hygroscopic," indicating a strong tendency to absorb water from the air. cbg-meb.nl The rivastigmine base is also noted to be hygroscopic. fda.gov
Hygroscopicity can induce various physical changes in a solid material, including deliquescence, hydrate (B1144303) formation, or plasticization, which can lead to chemical degradation or alter dissolution behavior. For a "very hygroscopic" material, storage in controlled, low-humidity environments and the use of protective packaging are essential to prevent undesirable changes in its physical and chemical properties.
| Parameter | Finding | Reference |
|---|---|---|
| Hygroscopicity Classification | Very hygroscopic | cbg-meb.nl |
| Water Sorption Isotherm Data | Not available in reviewed public literature | |
| Hydrate Formation | Not specified in reviewed public literature |
Analytical Method Development and Validation
Chromatographic Techniques for Quantification and Purity
Chromatographic methods are fundamental for the separation, identification, and quantification of (R)-Rivastigmine Tartrate Salt and its related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently utilized techniques.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of (R)-Rivastigmine Tartrate Salt. Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated, demonstrating good linearity, accuracy, and selectivity. nih.gov These methods typically employ C8 or C18 columns and a range of mobile phases and detection wavelengths.
One established method utilizes a Thermo Hypersil C4 column with a mobile phase composed of 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) in a 60:40 v/v ratio. semanticscholar.org With a flow rate of 1.0 mL/min and UV detection at 220 nm, the retention time for rivastigmine (B141) was observed at 4.75 minutes. semanticscholar.org Another method employs a C18 column with a mobile phase of 0.01M ammonium acetate buffer and acetonitrile (70:30 v/v) at a flow rate of 1 mL/min, with detection at 219 nm, yielding a retention time of 4.40 minutes. ijpsr.com This method was found to be linear over a concentration range of 50-100 µg/ml. ijpsr.com
Stability-indicating HPLC methods have also been developed to separate (R)-Rivastigmine Tartrate Salt from its degradation products. ajpaonline.com One such isocratic method uses a reverse phase C8 column at 50°C with a mobile phase containing a pH 3.0 buffer, a flow rate of 1.5 ml/min, and detection at 220 nm, where the complete elution was achieved in 11.29 minutes. ajpaonline.com Forced degradation studies have shown that the compound degrades significantly in basic conditions. ajpaonline.com
Table 1: Summary of HPLC Method Parameters for (R)-Rivastigmine Tartrate Salt Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Thermo Hypersil C4 (25 cm X 4.6 mm, 5 µm) semanticscholar.org | C18 RP-HPLC column ijpsr.com | Reverse phase C-8 column ajpaonline.com |
| Mobile Phase | 0.01 M ammonium acetate buffer (pH 4.0) and Acetonitrile (60:40, v/v) semanticscholar.org | 0.01M ammonium acetate buffer and acetonitrile (70:30 v/v) ijpsr.com | Mobile phase with buffer (pH 3.0) ajpaonline.com |
| Flow Rate | 1.0 mL/min semanticscholar.org | 1.0 mL/min ijpsr.com | 1.5 ml/min ajpaonline.com |
| Detection Wavelength | 220 nm semanticscholar.org | 219 nm ijpsr.com | 220 nm ajpaonline.com |
| Retention Time | 4.75 min semanticscholar.org | 4.40 min ijpsr.com | 11.29 min ajpaonline.com |
| Linearity Range | Not Specified | 50-100 µg/ml ijpsr.com | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 0.999 ijpsr.com | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and solvent consumption. A validated UPLC method for the determination of rivastigmine in its pure and capsule dosage forms has been established. jpionline.org This method utilizes an Acquity BEH C18 column (100 mm × 2.1mm, 1.7 µm) with a mobile phase of ammonium acetate buffer (pH 4.0) and methanol (B129727). jpionline.org
The method demonstrated linearity over a concentration range of 12.5 to 75 µg/mL, with a correlation coefficient of 0.9996. jpionline.org The accuracy of the method was confirmed with recovery studies showing results between 98% and 102%. jpionline.org The system precision was found to be high, with a relative standard deviation (%RSD) of 0.2% for replicate injections. jpionline.org UV detection was performed at 254 nm. jpionline.org
Table 2: UPLC Method Validation Parameters for (R)-Rivastigmine Tartrate Salt
| Validation Parameter | Result |
|---|---|
| Linearity Range | 12.5 - 75 µg/mL jpionline.org |
| Correlation Coefficient (r²) | 0.9996 jpionline.org |
| Accuracy (% Recovery) | 98% - 102% jpionline.org |
| Precision (%RSD) | 0.2% jpionline.org |
| Detection Wavelength (λmax) | 254 nm jpionline.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it particularly suitable for the quantification of (R)-Rivastigmine Tartrate Salt in complex biological matrices like human plasma. nih.govresearchgate.net A sensitive LC-MS/MS method has been developed for the simultaneous determination of rivastigmine and its major metabolite, NAP 226-90. nih.gov This method involves liquid-liquid extraction and analysis on a Purospher Star RP-18 column with a triple quadrupole mass spectrometer using positive atmospheric pressure chemical ionization (APCI). nih.gov The method was validated over a concentration range of 0.200 to 30.0 ng/ml. nih.gov
Another rapid and sensitive LC-MS/MS method for the estimation of rivastigmine in human plasma utilizes solid-phase extraction for sample cleanup. researchgate.net Chromatographic separation is achieved on a Betabasic-8 column, followed by mass spectrometric detection. researchgate.net While some methods have employed electrospray ionization (ESI) as the interface, the use of APCI has also been reported. researchgate.netvu.nl
Furthermore, advanced techniques such as Ultra-High-Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-QTOF-MS) have been utilized for the characterization of degradation products of (R)-Rivastigmine Tartrate Salt. researchgate.net
Table 3: LC-MS/MS Method for Quantification of Rivastigmine in Human Plasma
| Parameter | Details |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Analytes | Rivastigmine and its major metabolite NAP 226-90 nih.gov |
| Matrix | Human Plasma nih.gov |
| Extraction | Liquid-Liquid Extraction nih.gov |
| Column | 3-micrometer Purospher Star RP-18 nih.gov |
| Ionization Source | Positive Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) mode nih.gov |
| Linearity Range | 0.200 - 30.0 ng/ml nih.gov |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of (R)-Rivastigmine Tartrate Salt, particularly in bulk and pharmaceutical formulations.
Several simple and rapid UV-Visible spectrophotometric methods have been developed for the estimation of (R)-Rivastigmine Tartrate Salt. These methods are based on measuring the absorbance of the drug solution at its wavelength of maximum absorption (λmax). The λmax can vary slightly depending on the solvent used. For instance, in 0.1N HCl, the λmax is observed at 263.1 nm, while in simulated nasal fluid, it is at 263 nm. iajpr.comresearchgate.net A method using distilled water reported a λmax of 264 nm. doi.org
One validated method in 0.1N HCl demonstrated linearity in the concentration range of 10-90 µg/ml with a correlation coefficient of 0.999. iajpr.com The limit of detection (LOD) and limit of quantification (LOQ) for this method were found to be 2.68 µg/ml and 8.12 µg/ml, respectively. iajpr.com Another method developed in simulated nasal fluid was linear over a concentration range of 5-60 µg/ml with a correlation coefficient of 0.998. researchgate.net
A visible spectrophotometric method has also been reported, where rivastigmine tartrate is reacted with Folin-Ciocalteu (FC) reagent in the presence of sodium carbonate to produce a colored complex with a λmax at 725 nm. jetir.org This method was linear in the concentration range of 25-150 µg/ml with a correlation coefficient of 0.9998. jetir.org
Table 4: Comparison of UV-Visible Spectrophotometric Methods for (R)-Rivastigmine Tartrate Salt
| Parameter | Method 1 (in 0.1N HCl) | Method 2 (in Simulated Nasal Fluid) | Method 3 (Visible) |
|---|---|---|---|
| Solvent/Reagent | 0.1N Hydrochloric Acid iajpr.com | Simulated Nasal Fluid researchgate.net | Folin-Ciocalteu Reagent & Sodium Carbonate jetir.org |
| λmax | 263.1 nm iajpr.com | 263 nm researchgate.net | 725 nm jetir.org |
| Linearity Range | 10-90 µg/ml iajpr.com | 5-60 µg/ml researchgate.net | 25-150 µg/ml jetir.org |
| Correlation Coefficient (r²) | 0.999 iajpr.com | 0.998 researchgate.net | 0.9998 jetir.org |
| LOD | 2.68 µg/ml iajpr.com | 0.316 µg/ml researchgate.net | Not Specified |
| LOQ | 8.12 µg/ml iajpr.com | 1.053 µg/ml researchgate.net | Not Specified |
Derivative spectrophotometry is a useful technique for determining the concentration of an analyte in the presence of interfering substances, such as degradation products. This method enhances the resolution of overlapping spectra by calculating the first or higher-order derivative of the absorbance spectrum.
A second derivative (D²) spectrophotometric method has been developed for the determination of (R)-Rivastigmine Hydrogen Tartrate in the presence of its alkaline degradation product. nih.gov This method allows for the quantification of rivastigmine at 262 nm, which corresponds to the zero-crossing point of the degradation product. nih.gov The method was found to be linear over a concentration range of 50-500 µg/ml. nih.gov
Additionally, a first derivative of the ratio spectra (DD¹) method has been established, which involves measuring the peak amplitude at 272 nm. This method demonstrated linearity over the same concentration range as the D² method. nih.gov
Table 5: Derivative Spectrophotometry Methods for (R)-Rivastigmine Hydrogen Tartrate
| Method | Wavelength | Linearity Range | Mean % Recovery (± SD) |
|---|---|---|---|
| Second Derivative (D²) | 262 nm nih.gov | 50-500 µg/ml nih.gov | 100.18 ± 0.628 nih.gov |
| First Derivative of Ratio Spectra (DD¹) | 272 nm nih.gov | 50-500 µg/ml nih.gov | 99.97 ± 0.641 nih.gov |
Electrochemical Methods for Determination
Electrochemical techniques offer a sensitive and efficient means for the determination of (R)-Rivastigmine Tartrate Salt. One such method involves the use of a β-cyclodextrin/multi-walled carbon nanotubes (β-CD/MWCNTs) composite modified glassy carbon electrode (GCE). researchgate.net This modified electrode demonstrates significant electrocatalytic activity towards the oxidation of rivastigmine hydrogen tartrate, leading to enhanced sensitivity and stability. researchgate.net
The determination is typically carried out using techniques like cyclic voltammetry and square wave voltammetry. researchgate.net The β-CD/MWCNTs film on the electrode has been shown to provide good catalysis for the voltammetric oxidation of the compound. researchgate.net In one study, the calibration graph for the analyte was linear over a concentration range of 10-1500 µM, with a detection limit of 2.0 µM. researchgate.net This indicates that the modified electrode is a viable and effective sensor for the detection of (R)-Rivastigmine Tartrate Salt in pharmaceutical samples. researchgate.net
Techniques for Structural Elucidation
Confirming the precise chemical structure of (R)-Rivastigmine Tartrate Salt is fundamental for its characterization. This is achieved through a combination of powerful spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (R)-Rivastigmine Tartrate Salt. kubikat.orgsemanticscholar.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to determine the connectivity of atoms and the stereochemistry of the molecule.
Advanced 2D-NMR experiments, which can reveal long-range heteronuclear correlations, are particularly useful in confirming the complex structure. kubikat.org For instance, spectroscopic data from NMR is used to characterize the structure of rivastigmine and its related impurities, ensuring the correct molecular framework is present. derpharmachemica.com The interpretation of ¹H NMR spectra, which can be complex, is often simplified using techniques that provide proton-decoupled spectra, aiding in a more straightforward structural assignment. kubikat.org
Elemental Analysis (EA)
Elemental Analysis (EA) is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in the (R)-Rivastigmine Tartrate Salt molecule. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₈H₂₈N₂O₈. nih.govdrugbank.compharmaffiliates.com This comparison serves as a crucial verification of the compound's empirical formula and purity.
Table 1: Theoretical Elemental Composition of (R)-Rivastigmine Tartrate Salt Data calculated based on a molecular weight of 400.42 g/mol .
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 18 | 216.198 | 54.00 |
| Hydrogen | H | 1.008 | 28 | 28.224 | 7.05 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 6.99 |
| Oxygen | O | 15.999 | 8 | 127.992 | 31.96 |
Method Validation Parameters
The validation of analytical methods is critical to ensure they are suitable for their intended purpose. For (R)-Rivastigmine Tartrate Salt, methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, range, and sensitivity. jpionline.orgbiomedpharmajournal.org
Accuracy, Precision (Repeatability, Intermediate Precision), Linearity, and Range
Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample formulation and the percentage of recovery is calculated. For rivastigmine, accuracy is often assessed at levels of 50%, 100%, and 150% of the target concentration. jpionline.org Studies have shown high recovery rates, typically between 98% and 102%, confirming the accuracy of the methods. jpionline.org For example, the percentage recovery of Rivastigmine hydrogen tartrate has been reported to range from 99.2% to 101.3% in bulk drug and 98.6% to 101.5% in pharmaceutical formulations. nih.gov Another study found the % accuracy to be between 99.8% and 100.57%. biomedpharmajournal.org
Precision refers to the closeness of agreement among a series of measurements. It is evaluated at two levels:
Repeatability (Intra-day precision) : Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision) : Assesses the precision within the same laboratory but on different days, with different analysts, or different equipment.
The precision is expressed as the Relative Standard Deviation (% RSD). For rivastigmine analysis, % RSD values for intra- and inter-day precision are consistently low, often less than 2%, which indicates the methods are highly precise. jpionline.orgbiomedpharmajournal.org
Table 2: Summary of Precision Data from a UPLC Method
| Precision Type | Parameter | Result (% RSD) |
| System Precision | Peak Area | 0.2 jpionline.org |
| Method Precision | % Assay | 0.8 jpionline.org |
| Intermediate Precision | % Assay | 0.5 jpionline.org |
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The Range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Table 3: Linearity and Range Data for Rivastigmine Tartrate Analysis
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Reference |
| UPLC | 50 - 150 µg/mL | 0.9996 | jpionline.org |
| UV Spectrophotometry | 5 - 60 µg/ml | 0.998 | biomedpharmajournal.orgresearchgate.net |
| HPLC in human plasma | 0.5 - 16 ng/mL | > 0.999 | nih.gov |
| Spectrofluorimetry | 100 - 4000 ng/ml | Not specified | ijshr.com |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
LOD : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated with an acceptable level of precision and accuracy. biomedpharmajournal.org
LOQ : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. biomedpharmajournal.org
These values are crucial for the analysis of impurities and for determining concentrations in biological matrices where the analyte may be present at very low levels.
Table 4: LOD and LOQ Values for Rivastigmine Tartrate from Various Analytical Methods
| Analytical Method | Matrix/Solvent | LOD | LOQ | Reference |
| UPLC | Mobile Phase | 1.1 µg/mL | 3.4 µg/mL | jpionline.org |
| HPLC | Human Plasma | 0.2 ng/mL | 0.5 ng/mL | nih.gov |
| HPLC | Formulation Matrices | 60 ng/mL | 201 ng/mL | researchgate.netnih.gov |
| UV Spectrophotometry | Simulated Nasal Fluid | 0.316 µg/ml | 1.053 µg/ml | biomedpharmajournal.org |
| Spectrofluorimetry | Triple Distilled Water | 20.5 ng/ml | 62.1 ng/ml | ijshr.com |
Specificity and Selectivity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of (R)-Rivastigmine Tartrate Salt, specificity is crucial to ensure that the measured signal corresponds only to the active pharmaceutical ingredient (API) and not to its enantiomer, related substances, or products of degradation.
Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated to demonstrate the specificity and selectivity for rivastigmine. A common approach involves the analysis of placebo samples, blanks, and the API spiked with known impurities and degradation products to confirm the absence of interference at the retention time of rivastigmine. For instance, in the development of a UPLC method, the examination of drug peak response against a placebo response showed no interference, confirming the method's specificity. jpionline.org
One key aspect of selectivity for rivastigmine is the separation from its potential impurity and major metabolite, (S)-3-(1-dimethylaminoethyl) phenol (B47542), also known as NAP 226-90. researchgate.netnih.gov A reversed-phase liquid chromatographic (RPLC) method achieved a chromatographic resolution greater than four between Rivastigmine and this impurity, indicating excellent separation and selectivity. nih.gov Similarly, other developed methods, including TLC-densitometric techniques, have proven effective in separating rivastigmine from its alkaline degradation product. nih.gov The purity of the rivastigmine peak in samples from forced degradation, drug loading, and release studies has been confirmed, demonstrating no interference from matrix components. researchgate.netnih.govnih.gov
The table below summarizes the findings related to the specificity and selectivity of an analytical method for Rivastigmine Tartrate Salt.
| Parameter | Method | Observation | Conclusion |
| Interference from Placebo/Blank | UPLC | No interference was observed from placebo or blank samples at the retention time of rivastigmine. jpionline.org | The method is specific for the analysis of rivastigmine in its formulation. |
| Separation from Impurity (Imp 1) | RPLC | Chromatographic resolution between Rivastigmine and (S)-3-(1-dimethylaminoethyl) phenol (Imp 1) was greater than four. nih.gov | The method is selective and can effectively separate the API from its key impurity. |
| Peak Purity in Stress Samples | HPLC | The rivastigmine peak was found to be pure and free of interference from degradation products and matrix components in forced degradation samples. researchgate.netnih.govnih.gov | The method is stability-indicating and specific. |
| Separation from Degradation Product | TLC-Densitometry | Successful separation of rivastigmine from its alkaline degradation product was achieved. nih.gov | The method is selective for the determination of rivastigmine in the presence of its degradant. |
Robustness and Stability-Indicating Properties (Forced Degradation Studies)
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For rivastigmine, robustness has been evaluated by intentionally altering parameters such as column oven temperature and detection wavelength. jpionline.org The results of these variations typically show that the method remains reliable, with the relative standard deviation (%RSD) of the measurements staying within acceptable limits, for example, in the range of 0.2-0.9. jpionline.org
Stability-indicating methods are crucial for the determination of drug substance stability under various environmental conditions. Forced degradation studies are performed to demonstrate the specificity of these methods and to identify the likely degradation products. (R)-Rivastigmine Tartrate Salt has been subjected to a range of stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolytic degradation. jpionline.orgnih.govajpaonline.com
The compound has been found to be susceptible to degradation, particularly under alkaline conditions. researchgate.netajpaonline.comvu.nl Base-catalyzed hydrolysis typically results in the formation of (S)-3-(1-dimethylaminoethyl) phenol (NAP 226-90). researchgate.netnih.gov In one study, significant degradation was observed under basic conditions, while only minor degradation occurred under thermal, photolytic, acid, and oxidative stress. ajpaonline.com Another study reported degradation only in base hydrolysis, with no degradation observed under acid, oxidation, heat, or UV light exposure. nih.gov
The following tables detail the conditions and outcomes of forced degradation studies on Rivastigmine Tartrate Salt from various research findings.
Forced Degradation Study 1
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | Degradation Observed | Degradation Product(s) |
| Acid Hydrolysis | 0.5 N Hydrochloric Acid | - | - | No degradation | - |
| Base Hydrolysis | 0.5 N Sodium Hydroxide | - | - | Degradation observed | (S)-3-(1-dimethylaminoethyl) phenol (Imp 1) |
| Oxidation | 3% Hydrogen Peroxide | - | - | No degradation | - |
| Heat | - | - | 60°C | No degradation | - |
| UV Light | 254 nm | - | - | No degradation | - |
Data sourced from a study on a stability-indicating LC method for rivastigmine hydrogen tartrate. nih.gov
Forced Degradation Study 2
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | % Degradation |
| Acid Degradation | - | - | - | 0.6% |
| Alkali Degradation | - | - | - | 1.2% |
| Oxidative Degradation | - | - | - | 5.8% |
| Photolytic Degradation | - | - | - | 1.0% |
| Thermal Degradation | - | - | - | 0.5% |
Data from a UPLC method development and validation study for rivastigmine. jpionline.org
Forced Degradation Study 3
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | Remaining Percentage of RHT |
| Acid Hydrolysis | 2 N HCl | 48 hours | 37°C | 98.7% |
| Alkali Hydrolysis | 0.5 N NaOH | 48 hours | 37°C | 91.2% |
| Hydrolysis | Water | 48 hours | 37°C | 99.1% |
| Oxidation | 30% H₂O₂ | 48 hours | 37°C | 97.5% |
This data is from a stability-indicating HPLC assay method for rivastigmine hydrogen tartrate in nanoparticle formulations. researchgate.net
Impurity Profiling and Degradation Product Analysis
The control of impurities is a mandatory requirement in pharmaceutical manufacturing, as outlined by the International Conference on Harmonisation (ICH) guidelines. For (R)-Rivastigmine Tartrate Salt, a number of process-related impurities and degradation products have been identified and characterized through various analytical techniques.
Identification and Characterization of Process-Related Impurities
During the synthesis of Rivastigmine (B141) Tartrate, several process-related impurities can form, originating from starting materials, intermediates, or side reactions. derpharmachemica.comveeprho.com Analysis of different laboratory and commercial batches has led to the detection and identification of numerous impurities. derpharmachemica.comnih.govingentaconnect.com
Advanced analytical techniques are employed for the structural elucidation of these impurities, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. derpharmachemica.comresearchgate.netnih.gov The identified impurities are often isolated using preparative HPLC to confirm their structures and retention times against the main compound. nih.govresearchgate.net
Several studies have successfully identified and characterized a range of these process-related impurities. derpharmachemica.comresearchgate.netnih.gov The levels of these impurities in the final drug substance are typically low, often ranging from 0.02% to 0.15%. derpharmachemica.com A comprehensive list of identified process-related impurities is provided in the table below.
| Impurity Name | Abbreviation / Code | Molecular Formula |
|---|---|---|
| (S)-3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate | Impurity-A / Dimethyl-rivastigmine | C15H24N2O2 |
| (S)-3-(1-(Dimethylamino)ethyl)phenyl diethylcarbamate | Impurity-B / Diethyl-rivastigmine | C17H28N2O2 |
| 1-Ethyl-3-(1-(3-hydroxyphenyl)ethyl)-1,3-dimethylurea | Impurity-C | C13H20N2O2 |
| (S)-3-(1-(Dimethylamino)ethyl)phenyl ethylcarbamate | Impurity-D | C14H22N2O2 |
| 3-Acetylphenyl ethyl(methyl)carbamate | Impurity-E | C12H15NO3 |
| (S)-N,N-dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine | Impurity-F | C16H18N2O3 |
| 3-Nitrophenyl ethyl(methyl)carbamate | Impurity-G | C10H12N2O4 |
| 3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate N-oxide | - | C14H22N2O3 |
| Ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl ester | - | C14H22N2O2 |
| Ethyl-methyl-carbamic acid 2-(1-dimethylamino-ethyl)-phenyl ester | - | C14H22N2O2 |
Synthesis of Impurity Standards
To accurately identify and quantify impurities, the synthesis of reference standards is essential. derpharmachemica.com These standards are used to confirm the retention times in chromatographic analyses and to validate the analytical methods. derpharmachemica.comresearchgate.net Researchers have developed specific synthetic routes for several of the process-related impurities of Rivastigmine. derpharmachemica.com
For example:
These synthetic processes provide pure samples of the impurities for use as analytical standards. derpharmachemica.com
Proposed Formation Mechanisms of Impurities
Understanding the formation pathways of impurities is crucial for controlling them during the manufacturing process. derpharmachemica.com The presence of most process-related impurities in Rivastigmine Tartrate can be traced back to the starting materials and reagents used in the synthesis. derpharmachemica.comingentaconnect.comnih.gov
The primary synthetic route for Rivastigmine involves the reaction of (S)-3-(1-dimethylaminoethyl)phenol with N-ethyl-N-methyl carbamoyl (B1232498) chloride. ingentaconnect.com Impurities often arise from contaminants present in the N-ethyl-N-methyl carbamoyl chloride reagent. For instance, the presence of N,N-dimethyl carbamoyl chloride and N,N-diethyl carbamoyl chloride as contaminants leads to the formation of Dimethyl-rivastigmine (Impurity-A) and Diethyl-rivastigmine (Impurity-B), respectively. ingentaconnect.com
Other impurities, such as the N-oxide and positional isomers, may be formed through side reactions during the main synthesis or subsequent purification steps. nih.gov For example, the N-oxide impurity is likely a product of oxidation of the tertiary amine group in the Rivastigmine molecule. nih.gov Positional isomers can arise if the carbamate (B1207046) group attaches to the ortho or para positions of the phenol (B47542) ring instead of the meta position. nih.gov
Degradation Pathways and Products under Stress Conditions
Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a drug molecule and identify potential degradation products. rjptonline.org This information is vital for developing stability-indicating analytical methods. rjptonline.orgnih.gov (R)-Rivastigmine Tartrate Salt has been subjected to various stress conditions as per ICH guidelines. nih.govvu.nl
Acid, Base, Oxidative, Heat, and UV Degradation Studies
Studies have been conducted to evaluate the stability of Rivastigmine hydrogen tartrate under hydrolytic (acid and base), oxidative, thermal (heat), and photolytic (UV light) stress conditions. nih.govvu.nl The compound has shown considerable stability under most of these conditions. nih.govvu.nl
The table below summarizes the typical conditions used in these stress studies and the observed stability of Rivastigmine Tartrate.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | 0.5 N Hydrochloric Acid (HCl) | No significant degradation observed. nih.govvu.nl |
| Base Hydrolysis | 0.5 N Sodium Hydroxide (NaOH) | Significant degradation observed. nih.govvu.nl |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | No significant degradation observed. nih.gov |
| Heat (Thermal) | 60°C | No significant degradation observed. nih.gov |
| UV Light (Photolytic) | 254 nm | No significant degradation observed. nih.gov |
The results clearly indicate that the Rivastigmine molecule is most susceptible to degradation under basic (alkaline) hydrolysis. nih.govvu.nl
Identification of Degradation Products
The primary degradation product formed during the forced degradation studies, specifically under base hydrolysis, has been consistently identified as (S)-3-(1-dimethylaminoethyl)phenol. nih.govvu.nl This compound is also the main metabolite of Rivastigmine, known as NAP 226-90. nih.gov The formation of this degradant occurs through the hydrolysis of the carbamate ester linkage in the Rivastigmine molecule. nih.gov
Quantitative Determination of Impurities and Degradants
Sensitive and specific analytical methods are required for the quantitative determination of impurities and degradation products in (R)-Rivastigmine Tartrate Salt to ensure the quality and purity of the drug substance. nih.govresearchgate.net Various chromatographic methods have been developed and validated for this purpose. jpionline.orgirjet.netijpsr.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques. nih.govjpionline.orgresearchgate.net These methods are validated according to ICH guidelines to demonstrate their specificity, precision, linearity, accuracy, and robustness. researchgate.netnih.govnih.gov
Key aspects of these analytical methods include:
The table below provides an overview of a typical validated LC method for the analysis of Rivastigmine and its key impurity.
| Parameter | Description |
|---|---|
| Technique | Isocratic, Reversed-Phase Liquid Chromatography (RPLC). nih.gov |
| Column | Waters X Terra RP18 (250 mm x 4.6 mm, 5 µm). nih.gov |
| Mobile Phase | Aqueous 0.01 M sodium-1-heptane sulphonate (pH 3.0) and acetonitrile (B52724) (72:28, v/v). nih.gov |
| Detection | UV detection. ijpsr.com |
| Validation | Validated for linearity, accuracy, precision, robustness, LOD, and LOQ. nih.gov |
| Application | Quantitative determination of Rivastigmine hydrogen tartrate and its related substances in bulk drugs. nih.gov |
These robust analytical methods are essential for routine quality control and stability monitoring of (R)-Rivastigmine Tartrate Salt.
Compliance with International Conference on Harmonisation (ICH) Guidelines
The impurity profiling and degradation product analysis of (R)-Rivastigmine Tartrate Salt are governed by the principles outlined in the International Conference on Harmonisation (ICH) guidelines, primarily Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. ich.orgeuropa.eugmp-compliance.orgeuropa.eu These guidelines establish a framework for the identification, reporting, and qualification of impurities to ensure the safety and quality of the drug substance and product.
The process involves a comprehensive analysis of impurities that are most likely to arise during the synthesis, purification, and storage of (R)-Rivastigmine Tartrate Salt. ich.org This includes organic impurities, inorganic impurities, and residual solvents. ich.orgfda.gov Forced degradation studies are performed under various stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. nih.govresearchgate.net For instance, studies on Rivastigmine have shown that it degrades under basic hydrolysis conditions. nih.gov
Analytical procedures, typically high-performance liquid chromatography (HPLC), are developed and validated according to ICH Q2 guidelines to be specific, precise, linear, and accurate for the quantification of identified impurities. nih.govresearchgate.net The ICH guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Any impurity observed at a level greater than the identification threshold must be structurally characterized. ich.org Similarly, any degradation product found in stability studies above this threshold also requires identification. ich.org
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org
Enantiomeric Purity Assessment in Chiral Drug Substances
(R)-Rivastigmine Tartrate Salt is a single enantiomer drug, making the control of its stereoisomeric purity a crucial quality attribute. The inactive or less active enantiomer, in this case, (S)-Rivastigmine, is considered a chiral impurity. veeprho.com The assessment and control of this enantiomeric impurity are guided by the principles laid out in ICH guidelines, which recognize the potential for different pharmacological and toxicological profiles between enantiomers. veeprho.comchiralpedia.com While specific ICH guidelines like Q3A/B exclude enantiomeric impurities from the standard identification and qualification thresholds due to analytical challenges, they still require that these impurities be controlled and specified. fda.govich.org
The primary goal of enantiomeric purity assessment is to quantify the amount of the unwanted (S)-enantiomer in the (R)-Rivastigmine Tartrate Salt drug substance. This necessitates the development of stereoselective or chiral analytical methods capable of separating and quantifying the two enantiomers. veeprho.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. veeprho.comnih.gov
Developing a chiral HPLC method for Rivastigmine involves selecting a suitable chiral stationary phase (CSP), such as a Chiralcel OD-H or Chiralpak AD-R column, and optimizing the mobile phase composition to achieve adequate resolution between the (R)- and (S)-enantiomers. nih.govresearchgate.net The method must be validated to demonstrate its specificity, precision, accuracy, and sensitivity, with a particular focus on the limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer. nih.gov Research has demonstrated successful baseline resolution of Rivastigmine enantiomers with a resolution factor significantly greater than the required minimum, ensuring accurate quantification of the chiral impurity. nih.gov Other techniques like Capillary Electrophoresis (CE) with chiral selectors are also potent methods for enantioseparation and can be applied for the chiral purity control of pharmaceuticals. nih.govnih.gov The acceptance criteria for the enantiomeric purity are established based on the levels of the (S)-enantiomer present in the material used in non-clinical and clinical studies.
Table 2: Analytical Techniques for Enantiomeric Purity Assessment of Rivastigmine
| Analytical Technique | Principle of Separation | Key Considerations for Rivastigmine |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Selection of an appropriate polysaccharide-based CSP (e.g., Chiralcel OD-H); optimization of mobile phase (e.g., hexane/isopropanol (B130326) mixtures) to maximize resolution. nih.gov |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector (e.g., cyclodextrins) in the background electrolyte. | Fast analysis times; requires optimization of chiral selector concentration and buffer pH. nih.govnih.gov |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Offers high efficiency and is considered an environmentally friendly technique; requires specialized equipment. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers. | Provides structural information but is generally less sensitive for quantifying trace enantiomeric impurities compared to chromatographic methods. veeprho.com |
Advanced Drug Delivery System Research and Development Preclinical Focus
Nanotechnology-Based Delivery Systems
Nanotechnology offers promising strategies to improve the delivery of (R)-Rivastigmine Tartrate Salt. By encapsulating the drug in nano-sized carriers, researchers aim to control its release, improve its stability, and target it more effectively to the brain.
Niosomes and Self-Assembled Nanostructures
Niosomes, which are self-assembled nanostructures composed of non-ionic surfactants, have been investigated as carriers for (R)-Rivastigmine Tartrate Salt. These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, offering a versatile platform for drug delivery. iipseries.orgnih.gov Preclinical studies have focused on developing niosomal formulations to be incorporated into in-situ gels for intranasal delivery. One study successfully developed a rivastigmine-loaded niosomal in-situ nasal gel using a thin-film hydration technique. researchgate.net In vivo perfusion studies in a rat model demonstrated that the developed niosomes had good perfusion, with 27.2% of the drug being absorbed in the brain over a three-hour period, a significant improvement compared to the pure drug. researchgate.net The in vitro permeation of Rivastigmine (B141) from this formulation was 60.74% w/w after 8 hours. researchgate.net
Nanoparticles (e.g., Eudragit RL-100, Chitosan (B1678972) Microparticles)
Polymeric nanoparticles have been extensively studied for the delivery of (R)-Rivastigmine Tartrate Salt. These systems are designed to circumvent first-pass metabolism and provide sustained drug release.
Eudragit RL-100 Nanoparticles: Researchers have formulated in-situ pluronic F-127 hydrogels containing Eudragit RL-100 nanoparticles to enhance the therapeutic efficacy of Rivastigmine Hydrogen Tartrate via the nasal route. nih.govnih.gov These nanoparticles exhibited a particle size between 118 to 154 nm and a positive zeta potential ranging from 22.5 to 30 mV. nih.govnih.gov Ex vivo permeation studies using sheep nasal mucosa showed a significant enhancement in permeability compared to a standard drug solution. nih.govmdpi.com Another study focused on Eudragit RL 100 (EDRL) as a mucoadhesive polymer for intranasal delivery, with nanoparticles prepared by a spray drying method. The resulting nanoparticles had a size range of 50-100 nm and demonstrated sustained drug release in both in vitro and ex vivo models. nih.gov
Chitosan Nanoparticles: Chitosan, a biocompatible and mucoadhesive polymer, has been used to develop nanoparticles for both oral and intranasal administration of rivastigmine. d-nb.info A preclinical study investigated the effect of rivastigmine-loaded chitosan nanoparticles (RS-CSNPs) in a rat model of Alzheimer's-like disease. d-nb.inforesearchgate.net The study found that intranasal administration of RS-CSNPs was superior to the oral route in mitigating the progression of the disease, likely by reducing the inflammatory cascade and oxidative stress. d-nb.inforesearchgate.net Another investigation aimed to develop mucoadhesive rivastigmine loaded in chitosan and coated with eudragit for intranasal delivery to achieve sustained drug release. mdpi.com Furthermore, a study on combinational mucoadhesive nanoparticles synthesized with trimethyl chitosan (TMC) for both rivastigmine and insulin (B600854) showed spherical nanoparticles with a size of 187.00 nm and a zeta potential of 17.6 mV. mdpi.com This formulation demonstrated significantly improved transport efficiency through sheep nasal mucosa compared to drug solutions, with 73.3% for rivastigmine. mdpi.com
| Nanoparticle Type | Polymer | Particle Size (nm) | Zeta Potential (mV) | Key Preclinical Finding |
| Eudragit RL-100 NP | Eudragit RL-100 | 118 - 154 | +22.5 to +30 | Enhanced permeability across sheep nasal mucosa. nih.govnih.gov |
| Eudragit RL 100 NP | Eudragit RL 100 | 50 - 100 | Not Specified | Sustained drug release in in vitro and ex vivo models. nih.gov |
| Chitosan NP | Chitosan | Not Specified | Not Specified | Intranasal route showed superiority over oral administration in a rat model. d-nb.inforesearchgate.net |
| Trimethyl Chitosan NP | Trimethyl Chitosan | 187.00 | +17.6 | 73.3% transport efficiency through sheep nasal mucosa. mdpi.com |
Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both aqueous and lipid-soluble drugs. They have been explored as a delivery system to improve the brain penetration and distribution of rivastigmine. iajps.com One study involved the formulation of rivastigmine liposomes using a stationary phase interdiffusion method, which resulted in an encapsulation efficiency of about 70%. iajps.com In vivo studies showed a significantly higher level of rivastigmine in the brain with liposomes compared to a solution. iajps.com Another approach involved coating rivastigmine hydrogen tartrate-loaded liposomes with ApoE3. researchgate.netnih.gov These ApoE3-coated liposomes had a particle size of 128.6 ± 2.16 nm and an entrapment efficiency of 75%. nih.gov An in vivo pharmacokinetic study demonstrated an improved brain uptake of the drug by approximately 1.3-fold compared to the pure drug. nih.gov
| Liposome (B1194612) Formulation | Key Feature | Particle Size (nm) | Encapsulation Efficiency (%) | Key Preclinical Finding |
| Standard Liposomes | Stationary phase interdiffusion method | Not Specified | ~70 | Significantly higher brain levels of rivastigmine compared to solution. iajps.com |
| ApoE3-Coated Liposomes | ApoE3 coating for enhanced brain uptake | 128.6 ± 2.16 | 75 | ~1.3-fold improved brain uptake of rivastigmine. nih.gov |
Nanostructured Lipid Carriers
Nanostructured Lipid Carriers (NLCs) are a newer generation of lipid nanoparticles that offer advantages such as increased drug loading and stability. Preclinical research has focused on developing rivastigmine-loaded NLCs for nose-to-brain delivery. pharmaexcipients.comnih.govdoaj.org In one study, NLCs were developed with a globule size of over 200 nm and an entrapment efficiency of less than 85%. nih.gov When co-loaded with Nilotinib, these NLCs showed a 3.5 to 5-fold increase in the concentration of both drugs in the brain following intranasal administration. pharmaexcipients.comnih.gov Another study focused on incorporating rivastigmine-loaded NLCs into an in-situ gelling system. semanticscholar.org These NLCs had an average particle size of 123.2 ± 2.3 nm and an entrapment efficiency of 68.34 ± 3.4%. The NLC-based in-situ gel demonstrated a 2-fold increase in nasal permeation of the drug compared to a plain solution. semanticscholar.org
Alternative Administration Routes and Targeted Delivery
To bypass the challenges of oral administration and target the brain more directly, researchers are investigating alternative routes of administration, with a significant focus on intranasal delivery.
Intranasal Delivery Systems (e.g., In-Situ Forming Gels)
Intranasal delivery is a promising non-invasive method for direct nose-to-brain drug transport. In-situ forming gels are particularly advantageous as they are administered as a liquid and then transform into a gel within the nasal cavity, increasing the residence time of the drug.
Several preclinical studies have explored the use of in-situ gels for the intranasal delivery of (R)-Rivastigmine Tartrate Salt. One such study developed a mucoadhesive thermosensitive in-situ gel using Pluronic F127 in combination with other polymers like HPMC, chitosan, and carbopol 934. nih.gov In vivo pharmacokinetic and biodistribution studies in albino mice revealed an 84% intranasal permeation with a notable distribution to the brain (0.54% ID/g) compared to intravenous administration. nih.gov
Another approach involved embedding rivastigmine hydrogen tartrate-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles into a poloxamer 407 in-situ gel. researchgate.net This nanocomposite system showed higher drug permeation through sheep nasal mucosa compared to a plain drug gel. researchgate.net Similarly, rivastigmine-loaded in-situ gelling nanostructured lipid carriers (NLCs) were developed using gellan gum and Lutrol F 127. semanticscholar.org This formulation exhibited a 2-fold increase in nasal permeation of the drug over a plain rivastigmine solution. semanticscholar.org
| In-Situ Gel Formulation | Key Components | Key Preclinical Finding |
| Mucoadhesive Thermosensitive Gel | Pluronic F127, HPMC, Chitosan, Carbopol 934 | 84% intranasal permeation and significant brain distribution in mice. nih.gov |
| PLGA Nanoparticle-Embedded Gel | Poloxamer 407, PLGA nanoparticles | Higher drug permeation through sheep nasal mucosa compared to plain gel. researchgate.net |
| NLC-Based In-Situ Gel | Gellan gum, Lutrol F 127, NLCs | 2-fold increase in nasal permeation compared to plain drug solution. semanticscholar.org |
Transdermal Drug Delivery System (TDDS) Research and Development
Formulation Design and Characterization for Novel Systems
The design of novel delivery systems for (R)-Rivastigmine Tartrate Salt necessitates a thorough characterization of their physicochemical properties. These parameters are critical determinants of the formulation's stability, drug-loading capacity, and subsequent performance.
For nanoparticle-based systems intended for intranasal or oral delivery, key physicochemical parameters include particle size, zeta potential, and entrapment efficiency. Particle size influences the drug's absorption and transport across biological membranes, with studies reporting average sizes ranging from approximately 54 nm to 173 nm for various formulations. nih.govresearchgate.net Zeta potential is a measure of the surface charge of the nanoparticles, which indicates their stability in suspension; values reported in different studies range from -27.31 mV to +34.8 mV. ijprs.com A sufficiently high positive or negative zeta potential helps prevent particle aggregation. Entrapment efficiency refers to the percentage of the drug successfully encapsulated within the nanoparticles. High entrapment efficiency is desirable to maximize drug delivery. Research has demonstrated a wide range of efficiencies, from 67.5% to as high as 99.80%, depending on the formulation and preparation method. ijprs.com
Table 1: Physicochemical Properties of (R)-Rivastigmine Tartrate Salt Nanoparticle Formulations Explore the data by sorting or filtering the columns.
In Vitro Drug Release and Permeation Studies
In vitro studies are fundamental in the preclinical assessment of novel drug delivery systems for (R)-Rivastigmine Tartrate Salt. These experiments provide critical data on how a new formulation releases the active compound and how that compound permeates biological barriers, offering insights into potential in vivo performance.
Research into various nanoparticle-based systems has demonstrated the potential for modified release profiles compared to a standard drug solution. For instance, studies on rivastigmine-loaded solid lipid nanoparticles (SLNs) designed for intranasal delivery have shown sustained release characteristics. nih.gov Similarly, electrosteric stealth (ESS) liposomes containing rivastigmine demonstrated a slower release profile than the free drug solution. In one study, the ESS liposomes released approximately 59.3% of the drug after 2 hours and 65.4% after 8 hours, whereas the rivastigmine solution released 96.8% within the first 2 hours. nih.gov Another investigation involving N,N,N-trimethyl chitosan nanoparticles (TMC-NPs) found that over 60% of rivastigmine was released from a simple solution within the first 15 minutes, indicating the rapid release of the free drug. mdpi.com In contrast, nanocomposites of poly(lactic-co-glycolic acid) (PLGA) nanoparticles embedded in a poloxamer 407 hydrogel sustained the release of rivastigmine hydrogen tartrate for up to 8 hours. researchgate.net
Ex vivo permeation studies, often conducted using sheep nasal mucosa, are employed to evaluate the transport of rivastigmine from these novel formulations across a biological membrane. nih.govresearchgate.netnih.gov Research has consistently shown that nanoparticle-based systems significantly enhance drug permeation compared to aqueous solutions of the drug. ESS liposomes, for example, showed a higher percentage of drug permeation through sheep nasal mucosa (48.6%) compared to the drug solution (28.7%). nih.gov In a study on solid lipid nanoparticles, the flux and diffusion coefficients for the rivastigmine tartrate-loaded SLNs were found to be 3.378 µg/cm²/h and 0.310–3 cm²/h, respectively. nih.govnih.gov Similarly, combinational mucoadhesive nanoparticles demonstrated a transport efficiency of 73.3% for rivastigmine, a significant increase from the 52% efficiency observed with the drug solution alone. mdpi.comnih.gov This enhancement is often attributed to the properties of the nanocarriers, such as the diffusion-enhancing capabilities of materials like chitosan. mdpi.comnih.gov
| Formulation | Time Point | Cumulative Release (%) | Source |
|---|---|---|---|
| Rivastigmine Solution | 15 min | >60% | mdpi.com |
| Rivastigmine Solution | 2 hours | 96.8% | nih.gov |
| Electrosteric Stealth (ESS) Liposomes | 2 hours | 59.3% | nih.gov |
| Electrosteric Stealth (ESS) Liposomes | 8 hours | 65.4% | nih.gov |
| Formulation | Parameter | Value | Source |
|---|---|---|---|
| Rivastigmine Solution | Total Permeation | 28.7% | nih.gov |
| Electrosteric Stealth (ESS) Liposomes | Total Permeation | 48.6% | nih.gov |
| Rivastigmine Solution | Transport Efficiency | 52% | mdpi.comnih.gov |
| Combinational Mucoadhesive Nanoparticles | Transport Efficiency | 73.3% | mdpi.comnih.gov |
Morphological Evaluation (e.g., SEM, TEM)
The morphological evaluation of drug delivery systems is crucial for understanding their physical characteristics, which directly influence their stability, drug-loading capacity, and biological interactions. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the size, shape, and surface texture of nanoparticles developed for (R)-Rivastigmine Tartrate Salt delivery.
Studies on various rivastigmine-loaded nanoparticles consistently report the formation of spherical or nearly spherical particles. mdpi.comresearchgate.netresearchgate.net For instance, SEM analysis of N,N,N-trimethyl chitosan nanoparticles co-loaded with rivastigmine and insulin confirmed their spherical shape. mdpi.com Similarly, SEM and TEM studies of rivastigmine-loaded liposomes revealed a particle size of less than 200 nm. researchgate.net PEG-PLGA nanoparticles loaded with rivastigmine have also been observed to be spherical, with sizes ranging from approximately 126 nm to 180 nm. researchgate.net The morphology of chitosan microparticles prepared by a spray-drying method has also been evaluated using SEM. nih.gov This consistent spherical morphology is generally considered advantageous for drug delivery, as it can influence cellular uptake and biodistribution.
| Delivery System | Evaluation Method | Observed Morphology | Size Range (nm) | Source |
|---|---|---|---|---|
| N,N,N-trimethyl chitosan nanoparticles | SEM | Spherical | ~187 | mdpi.comnih.gov |
| PEG-PLGA Nanoparticles | SEM | Spherical | 126 - 180 | researchgate.net |
| Liposomes | SEM, TEM | Not specified | <200 | researchgate.net |
Combinational Delivery Strategies (e.g., Rivastigmine and Insulin Co-delivery)
Combinational therapy represents a promising frontier in treating complex neurodegenerative conditions by targeting multiple pathological pathways simultaneously. The co-delivery of rivastigmine and insulin has emerged as a strategy of significant interest. nih.gov Insulin has been shown to have neuroprotective effects and may address aspects of Alzheimer's disease pathology that are complementary to the cholinergic enhancement provided by rivastigmine. nih.govjapsonline.com
To this end, researchers have developed novel drug delivery systems designed to transport both rivastigmine and insulin simultaneously, particularly via the intranasal route to the brain. mdpi.com One such system involves N,N,N-trimethyl chitosan nanoparticles (TMC-NPs) that encapsulate both therapeutic agents. mdpi.comnih.gov These mucoadhesive nanoparticles were developed using an ionic gelation method and characterized as spherical particles with a size of 187.00 nm, a polydispersity index (PDI) of 0.29, and a positive zeta potential of 17.6 mV. mdpi.comnih.gov
The preclinical efficacy of this co-delivery system was evaluated in ex vivo permeation studies using sheep nasal mucosa. The results demonstrated a marked improvement in the transport of both drugs compared to their respective solutions. The transport efficiency for rivastigmine from the nanoparticles was 73.3%, compared to 52% from the solution. The enhancement was even more pronounced for insulin, with a transport efficiency of 96.9% from the nanoparticles versus only 21% from the solution. mdpi.comnih.gov This suggests that the nanoparticle formulation is approximately 1.4 times more efficient at transporting rivastigmine and 4.6 times more efficient for insulin across the nasal mucosa. mdpi.com These findings highlight the potential of combinational mucoadhesive nanoparticles as a novel strategy for the simultaneous cerebral delivery of rivastigmine and insulin. mdpi.comnih.gov
| Compound | Formulation | Transport Efficiency (%) | Fold Increase vs. Solution | Source |
|---|---|---|---|---|
| Rivastigmine | Drug Solution | 52.0% | - | mdpi.comnih.gov |
| Rivastigmine | TMC-NPs | 73.3% | ~1.4 | mdpi.comnih.gov |
| Insulin | Drug Solution | 21.0% | - | mdpi.comnih.gov |
| Insulin | TMC-NPs | 96.9% | ~4.6 | mdpi.comnih.gov |
Computational and Theoretical Molecular Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mode of Rivastigmine (B141) within the active sites of cholinesterase enzymes.
Molecular docking simulations consistently predict that Rivastigmine binds within the active site gorge of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The active site of these enzymes is located at the base of a deep, narrow gorge, approximately 20 Å long nih.gov. This site contains a catalytic triad of amino acids essential for acetylcholine (B1216132) hydrolysis nih.gov.
For AChE, studies suggest that Rivastigmine interacts specifically at the upper active-site gorge researchgate.net. The crystal structure of the Torpedo californica AChE (TcAChE) complexed with Rivastigmine (PDB ID: 1GQR) confirms that the molecule fits within this binding pocket researchgate.netrcsb.org. After the carbamoyl (B1232498) moiety of Rivastigmine forms a covalent bond with the active-site serine, the remaining part of the molecule, the leaving group (-)-S-3-[1-(dimethylamino)ethyl]phenol, is retained within the anionic site of the gorge rcsb.org.
In the case of BuChE, which has a larger acyl-binding pocket than AChE, docking studies also show Rivastigmine binding within the active site. Specifically, interactions are predicted within the choline (B1196258) binding pocket of the enzyme nih.gov.
Binding affinity, often expressed as the binding energy (e.g., Gibbs Free Energy, ΔG, in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower, more negative values indicate a stronger and more stable interaction. Molecular docking programs use scoring functions to calculate these affinities.
Several computational studies have reported the binding affinity of Rivastigmine for AChE. Docking scores for Rivastigmine with various AChE structures have been reported in the range of -6.4 kcal/mol to -8.6 kcal/mol nih.govgranthaalayahpublication.orgnih.gov. One study calculated a binding energy of -91.85 using the IgemDock software, while another reported a docking score of -7.8 kcal/mol scispace.com. These energetically favorable values indicate a high affinity of Rivastigmine for the AChE active site. The binding process is considered an energetically favorable event nih.gov.
Interactive Data Table: Binding Affinity of Rivastigmine with Acetylcholinesterase (AChE)
| AChE PDB ID | Docking Software/Method | Binding Affinity (kcal/mol) |
|---|---|---|
| 5FPQ | (Not Specified) | -8.6 |
| 4EY7 | Autodock Vina | -7.1 |
| Human AChE | AutoDock Vina | -7.8 |
The stability of the Rivastigmine-enzyme complex is maintained by a network of specific interactions with amino acid residues in the active site.
With Acetylcholinesterase (AChE): The primary interaction is the covalent carbamylation of the catalytic Serine (Ser203) by the carbamate (B1207046) moiety of Rivastigmine. Beyond this, molecular docking reveals several other key non-covalent interactions:
Hydrogen Bonds: A hydrogen bond has been observed between Rivastigmine and Gln413 nih.gov. Another study identified hydrogen bonds with G118 and S200 scispace.com.
Hydrophobic and π-Interactions: Hydrophobic interactions are crucial for stabilizing the ligand in the active site. These include π-alkyl interactions with Pro537 nih.gov and hydrophobic contacts with W83, F329, and Y332 scispace.com. Additionally, π-stacking interactions with W328 have been noted scispace.com. The crystal structure of the TcAChE-Rivastigmine conjugate showed a significant movement of His440, which disrupts the catalytic triad, potentially explaining the slow reactivation kinetics rcsb.org.
With Butyrylcholinesterase (BuChE): For the (S)-enantiomer of Rivastigmine, the most dominant interactions within the BuChE active site are:
Hydrogen Bonding: A hydrogen bond forms between the carbamate carbonyl group of the inhibitor and the imidazole (B134444) NH group of His434 nih.gov.
π-π Stacking: The aromatic unit of Rivastigmine stacks with the aromatic ring of Trp82 in the choline binding pocket nih.gov.
CH/π Interactions: Possible interactions occur between the methyl groups of Rivastigmine and the Trp82 residue nih.gov.
Interactive Data Table: Key Amino Acid Interactions for Rivastigmine
| Enzyme | Residue | Interaction Type |
|---|---|---|
| AChE | Ser203 | Covalent Bond |
| AChE | Gln413 | Hydrogen Bond |
| AChE | Pro537 | π-Alkyl |
| AChE | W83, F329, Y332 | Hydrophobic |
| AChE | W328 | π-π Stacking |
| BuChE | His434 | Hydrogen Bond |
Conformational analysis examines the spatial arrangement of a ligand within the enzyme's binding pocket. Docking studies show Rivastigmine adopting a specific conformation that allows it to fit snugly within the narrow active site gorge of AChE researchgate.net. The molecule orients itself to maximize favorable interactions. The crystal structure (PDB ID: 1GQR) provides a definitive view of this binding pose, showing how the Rivastigmine molecule is positioned relative to the key catalytic and binding residues after carbamylation researchgate.netrcsb.org. The conformation allows the dimethylaminoethyl group to be positioned within the anionic site, while the carbamoyl group is covalently attached to Ser203 rcsb.org.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time, offering a view that complements the static picture from molecular docking.
MD simulations consistently demonstrate that the complex formed between Rivastigmine and AChE is stable over time nih.gov. The stability is often assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) of the protein's backbone atoms.
Root Mean Square Deviation (RMSD): The RMSD measures the average deviation of the protein's backbone from its initial position over the course of the simulation. A stable RMSD value over time indicates that the protein-ligand complex has reached equilibrium and is not undergoing significant conformational changes. A 100 ns MD simulation of the AChE-Rivastigmine complex showed it remained stable, with an average RMSD of 0.16 nm, which is considered an acceptable and stable value . Another study also concluded that the 5FPQ/Rivastigmine complex exhibited a stable RMSD throughout the simulation nih.gov.
Radius of Gyration (Rg): The Rg is a measure of the protein's compactness. A stable Rg value suggests that the protein maintains its structural integrity and compactness upon ligand binding. For the AChE-Rivastigmine complex, the Rg was found to be stable over a 100 ns simulation, with an average value of 2.28 nm . This indicates stable structural dynamics and confirms the durability of the complex .
These MD simulation results corroborate the findings from molecular docking, confirming that Rivastigmine forms a stable and durable complex within the active site of AChE, which is fundamental to its mechanism of action as a cholinesterase inhibitor.
Flexibility Alterations at Active Sites upon Ligand Binding or Mutations
The interaction between (R)-Rivastigmine Tartrate Salt and its primary target, acetylcholinesterase (AChE), involves dynamic changes in the flexibility of the enzyme's active site. Computational simulations, particularly molecular dynamics (MD), have revealed that the binding of ligands or the presence of genetic mutations can significantly alter the conformational landscape of the AChE active-site gorge. nih.govresearchgate.net
Essential dynamics analysis from computer simulations has shown that specific mutations in the AChE enzyme, such as P135A, V333E, and H353N, lead to notable alterations in the flexibility of the active-site gorge. nih.govresearchgate.net These changes can have profound and not immediately obvious consequences for the binding of rivastigmine. nih.govresearchgate.net The active site of an enzyme is not a rigid structure; its inherent flexibility allows it to accommodate substrates and inhibitors. The binding of an inhibitor like rivastigmine can stabilize certain conformations, leading to a population shift towards a state that is less favorable for the natural substrate, acetylcholine. osu.edu This induced fit can be a crucial aspect of the inhibitory mechanism.
Conformational Changes Induced by Interaction
The binding of rivastigmine to its target enzymes induces specific and significant conformational changes. X-ray crystallography of the rivastigmine conjugate with Torpedo californica acetylcholinesterase revealed that after the carbamyl moiety of rivastigmine covalently links to the active-site serine, the leaving group is retained within the "anionic" site of the gorge. nih.gov
A critical conformational change observed in this structure was a significant movement of the active-site histidine residue (H440). nih.gov This histidine moves away from its usual hydrogen-bonding partner, glutamic acid (E327), leading to a disruption of the catalytic triad. nih.gov This induced structural rearrangement is thought to be a primary reason for the unusually slow kinetics of decarbamylation, which contributes to the long duration of inhibition. nih.gov
| Interacting Protein | Observed Conformational Change | Methodology | Reference |
|---|---|---|---|
| Torpedo californica Acetylcholinesterase | Significant movement of active-site histidine (H440), disrupting the catalytic triad. | X-ray Crystallography | nih.gov |
| Bovine Serum Albumin (BSA) | Induces structural transitions. | Circular Dichroism (CD) Spectroscopy | nih.gov |
| Human Transferrin (hTf) | Binds to internal pockets, interacting with specific residues. | Molecular Docking | nih.gov |
| Aβ-42 Peptide | No significant changes in the conformational structure of the peptide. | Molecular Dynamics Simulation |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to predict the biological activity of novel molecules by establishing mathematical relationships between their chemical structure and their activity. nih.govresearchgate.net While specific QSAR models exclusively for (R)-Rivastigmine Tartrate Salt are not detailed, numerous QSAR studies have been conducted on cholinesterase inhibitors, including analogues of rivastigmine, to design more effective drugs for Alzheimer's disease. nih.govresearchgate.net
These studies are crucial because many first-generation cholinesterase inhibitors have limitations due to adverse effects, necessitating the discovery of new, more targeted compounds. nih.govresearchgate.net QSAR models serve as valuable guides in this drug design process. nih.govresearchgate.net For example, a QSAR study on a series of 88 N-aryl derivatives, which are active-site-directed inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), was performed using the Genetic Function Approximation (GFA) technique. nih.govresearchgate.net
The resulting models identified several key molecular descriptors that effectively describe the bioactivity of these compounds. These descriptors include:
AlogP98: A measure of hydrophobicity.
Wiener index: A topological descriptor related to molecular branching.
Kappa-1-AM: A molecular shape descriptor.
Dipole-Mag: The magnitude of the dipole moment, an electronic descriptor.
CHI-1: A connectivity index, another topological descriptor. researchgate.net
The predictive power of these QSAR models was validated using test sets of compounds, demonstrating their reliability for predicting the inhibitory activity against both AChE and BChE. nih.gov Such studies on related compounds and analogues provide a framework for understanding the structural requirements for potent cholinesterase inhibition and for the rational design of new derivatives based on the rivastigmine scaffold.
Prediction of Functional Effects of Genetic Variants on Enzyme Interaction
Genetic variations in the ACHE gene can alter the structure and function of the acetylcholinesterase enzyme, potentially changing an individual's response to treatment with inhibitors like rivastigmine. nih.govresearchgate.net Computational studies have been employed to predict the functional effects of these genetic variants on the enzyme's interaction with rivastigmine. nih.govresearchgate.net
In one such study, computer simulations were performed on the wild-type human AChE (hAChE) and four specific variants: R34Q, P135A, V333E, and H353N. nih.govresearchgate.net These variants were identified in genome-wide association studies. nih.govresearchgate.net The goal was to evaluate how these mutations affect the protein's structure and its subsequent interaction with rivastigmine. nih.govresearchgate.net
| AChE Variant | Predicted Functional Effect | Impact on Active Site Flexibility | Binding Affinity to Rivastigmine | Reference |
|---|---|---|---|---|
| R34Q | Not specified as deleterious | No significant alteration mentioned | Similar to wild type | nih.govresearchgate.net |
| P135A | Deleterious | Alteration in flexibility | Similar to wild type | nih.govresearchgate.net |
| V333E | Not specified as deleterious | Alteration in flexibility | Similar to wild type | nih.govresearchgate.net |
| H353N | Not specified as deleterious | Alteration in flexibility | Similar to wild type | nih.govresearchgate.net |
Application of Machine Learning Algorithms in Molecular Studies
Machine learning algorithms are increasingly being applied in molecular studies to analyze complex biological data and make predictions. In the context of (R)-Rivastigmine Tartrate Salt, machine learning has been specifically used to predict the functional consequences of genetic variants in its target enzyme, acetylcholinesterase. nih.govresearchgate.net
In a study analyzing AChE variants, eight different machine learning algorithms were utilized to predict the functional effects of these mutations. nih.govresearchgate.net This approach allows for a more robust and comprehensive assessment than relying on a single prediction tool. By integrating various algorithms, researchers can classify mutations, such as P135A, as potentially deleterious with a higher degree of confidence. nih.govresearchgate.net
The application of these computational tools extends beyond predicting the impact of mutations. Machine learning models can be integrated into various stages of drug discovery and molecular analysis, including:
Virtual Screening: Identifying potential drug candidates from large compound libraries.
QSAR Modeling: Developing predictive models for biological activity based on chemical structure, as discussed previously.
Predicting Drug-Protein Interactions: Elucidating the binding affinity and interaction modes of small molecules with their protein targets.
Analyzing Simulation Data: Interpreting complex data from molecular dynamics simulations to identify key conformational states and dynamic behaviors.
These computational approaches provide powerful insights into the molecular mechanisms of drug action and the influence of genetic factors on therapeutic outcomes, paving the way for more personalized medicine.
Manufacturing Science and Regulatory Compliance for Active Pharmaceutical Ingredients Api
Good Manufacturing Practices (GMP) in (R)-Rivastigmine Tartrate Production
Good Manufacturing Practices (GMP) are a set of principles and procedures that ensure pharmaceutical products are consistently produced and controlled according to quality standards. pharmacompass.comarborpharmchem.comservice.gov.uk For the manufacturing of (R)-Rivastigmine Tartrate API, GMP compliance is mandatory and encompasses all aspects of production, from the starting materials to the final product release. pharmacompass.compharmacompass.com
Key tenets of GMP applied to (R)-Rivastigmine Tartrate production include:
Quality Management: Manufacturers must establish a comprehensive quality management system that involves the active participation of management and all personnel. europa.eu This system ensures that the API consistently meets its predetermined specifications for quality and purity. europa.eu
Personnel: All individuals involved in the manufacturing process must possess the necessary qualifications and training for their respective roles. europa.eu Ongoing training is crucial to stay updated with best practices and regulatory changes. arborpharmchem.com
Buildings and Facilities: The design, construction, and maintenance of manufacturing facilities and equipment are critical to prevent contamination and cross-contamination. arborpharmchem.comeuropa.eu This includes controlled air quality, sanitation procedures, and proper waste management. arborpharmchem.com
Documentation and Records: Meticulous documentation is a cornerstone of GMP. arborpharmchem.com This includes master production instructions, batch production records, and laboratory control records, which provide a complete history of each batch and ensure traceability. europa.eu
Production and In-Process Controls: All production operations must be clearly defined and controlled. In-process controls are implemented at critical stages of the synthesis of (R)-Rivastigmine Tartrate to monitor and, if necessary, adjust the process to ensure the intermediate and final API meet their quality specifications. europa.eu
Validation: Process validation is required to demonstrate that the manufacturing process for (R)-Rivastigmine Tartrate is robust and consistently yields a product of the required quality. europa.eu
Adherence to these GMP principles is enforced through regular inspections by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). arborpharmchem.com
Active Pharmaceutical Ingredient Master File (APIMF) Procedures
An Active Pharmaceutical Ingredient Master File (APIMF), known in the United States as a Drug Master File (DMF), is a confidential document submitted to regulatory authorities. pharmacompass.comwho.int It contains detailed information about the chemistry, manufacturing, and controls (CMC) of an API. The APIMF procedure is a common pathway for manufacturers of (R)-Rivastigmine Tartrate to allow regulatory agencies to review sensitive manufacturing information without disclosing it to the finished drug product manufacturer. who.int
The primary advantage of the APIMF system is the protection of the API manufacturer's confidential intellectual property. who.int The file is divided into two parts:
Open Part (Applicant's Part): This section contains non-confidential information that the API manufacturer shares with the applicant (the company manufacturing the final drug product). This allows the applicant to have a basic understanding of the API they are using. who.int
Restricted Part (Closed Part): This section contains proprietary and confidential details of the manufacturing process, such as specific reaction conditions, purification steps, and controls for intermediates. This information is submitted directly to the regulatory authority and is not accessible to the finished product manufacturer. who.int
This dual structure allows the (R)-Rivastigmine Tartrate manufacturer to protect its trade secrets while fulfilling regulatory requirements.
For a regulatory agency to evaluate a new drug application that uses (R)-Rivastigmine Tartrate from a specific supplier, the API manufacturer must provide a Letter of Access (or Letter of Authorization). This letter grants the regulatory agency permission to review the confidential, restricted part of the APIMF in support of the drug product application. who.int The agency can then conduct a thorough assessment of the API's quality and manufacturing process to ensure it meets the required standards for the proposed finished product. This system facilitates a seamless exchange of necessary information for regulatory evaluation while maintaining the confidentiality of the API manufacturer's proprietary data. who.int
Quality Control (QC) in API Manufacturing
Quality Control (QC) is an essential component of GMP, involving the testing of materials at various stages of production to ensure they meet all required specifications before release. arborpharmchem.com For (R)-Rivastigmine Tartrate, this involves rigorous testing of raw materials, in-process materials, and the final API.
In-process controls (IPCs) are checks performed during production to monitor and, if necessary, adjust the process. processindustryforum.com They are crucial for ensuring the quality of the final (R)-Rivastigmine Tartrate API. Identifying and monitoring Critical Process Parameters (CPPs) is a key aspect of modern pharmaceutical manufacturing, often guided by a Quality by Design (QbD) approach. pharmtech.comamericanpharmaceuticalreview.com A CPP is a parameter that must be controlled within a predefined range to ensure the final product meets its quality attributes. pharmtech.comamericanpharmaceuticalreview.com
Below is an interactive table outlining potential IPCs and CPPs for key stages in the synthesis of (R)-Rivastigmine Tartrate.
| Manufacturing Stage | Critical Process Parameter (CPP) | In-Process Control (IPC) Test | Rationale |
| Chiral Resolution of (R,S)-3-(1-(dimethylamino)ethyl)phenol | Temperature, Stirring Speed, Crystallization Time | HPLC for Enantiomeric Purity | To ensure effective separation of the desired (S)-enantiomer from the racemic mixture. Inadequate control can lead to high levels of the unwanted (R)-isomer impurity. |
| Carbamoylation Reaction | Reagent Molar Ratio, Reaction Temperature, Reaction Time | HPLC/TLC for Reaction Completion | To ensure the complete conversion of (S)-3-(1-(dimethylamino)ethyl)phenol to Rivastigmine (B141) free base and to minimize the formation of process-related impurities. |
| Salt Formation (Tartrate Salt) | Temperature, pH, Solvent Ratio | pH Measurement, HPLC for Purity and Salt Stoichiometry | To ensure the correct tartrate salt is formed with the desired stoichiometry and purity, and to control the polymorphic form of the final API. |
| Purification/Crystallization | Temperature Profile (Cooling Rate), Solvent Quality, Stirring Rate | Particle Size Distribution, HPLC for Impurity Profile, Residual Solvent Analysis (GC) | To control the physical properties (like particle size) and chemical purity of the final (R)-Rivastigmine Tartrate, ensuring it meets specifications for impurities and residual solvents. |
This table represents a generalized model. Specific parameters and controls are proprietary to each manufacturer.
The quality of the final (R)-Rivastigmine Tartrate is directly dependent on the quality of the materials used in its synthesis. arborpharmchem.com Therefore, stringent specifications must be established for all incoming raw materials, reagents, and solvents.
The following interactive table provides examples of typical specifications for key materials used in the production of (R)-Rivastigmine Tartrate.
| Material | Specification Test | Acceptance Criteria | Significance |
| (R,S)-3-(1-(dimethylamino)ethyl)phenol (Starting Material) | Appearance, Identification (IR, NMR), Purity (HPLC), Water Content (Karl Fischer) | White to off-white solid, Conforms to reference spectrum, ≥99.0% Purity, ≤0.5% Water | Ensures the identity and purity of the key starting material, minimizing the introduction of impurities at the beginning of the synthesis. |
| N-ethyl-N-methylcarbamoyl chloride (Reagent) | Identification (IR), Assay (Titration/GC) | Conforms to reference spectrum, ≥98.0% Assay | Verifies the identity and strength of the carbamoylating agent, which is critical for reaction efficiency and yield. |
| L-(+)-Tartaric Acid (Reagent for Salt Formation) | Appearance, Identification (IR), Specific Optical Rotation, Purity (Assay) | White crystalline powder, Conforms to reference spectrum, Meets specified rotation, ≥99.5% Assay | Ensures the correct chiral form and high purity of the acid used for salt formation, which is critical for the final API's identity and stereochemistry. |
| Isopropanol (B130326) (Solvent) | Appearance, Identification (GC), Water Content, Purity (GC), Non-volatile residue | Clear, colorless liquid, Conforms to reference, ≤0.2% Water, ≥99.5% Purity, Meets specified limit | Guarantees the quality of the solvent used in reaction and purification steps, preventing the introduction of contaminants and ensuring consistent crystallization behavior. |
These specifications are illustrative. Actual criteria are set by the manufacturer based on process development and regulatory requirements.
Purity, Potency, and Consistency Assurance
The assurance of purity, potency, and consistency for each batch of (R)-Rivastigmine Tartrate Salt is a fundamental requirement of pharmaceutical manufacturing. This is achieved through a combination of a well-controlled synthesis process, rigorous in-process controls, and comprehensive final product testing.
Purity: The purity of the API is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. The manufacturing process for (R)-Rivastigmine Tartrate Salt is designed to minimize the formation of impurities. google.com Synthesis routes are chosen to control the generation of isomers and other related substances. google.com For instance, certain processes adopt a "first split, then dock" approach to reduce the consumption of reagents like N-ethyl-N-methylcarbamyl chloride and control the formation of isomer impurities during the synthesis of intermediates. google.com
Process-related impurities are identified, and their levels are strictly controlled. As per International Council for Harmonisation (ICH) guidelines, it is necessary to identify and characterize impurities present at a level of 0.1% or higher. derpharmachemica.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify these potential impurities. derpharmachemica.comnih.gov
Table 1: Examples of Process-Related Impurities in Rivastigmine Tartrate Synthesis This table is for illustrative purposes and includes potential impurities that may be monitored during the manufacturing process.
| Impurity Name | Chemical Name | Potential Origin |
| Impurity D | (S)-3-(1-(Dimethylamino) ethyl) phenyl ethylcarbamate | Reaction of (S)-3-(1-(dimethylamino) ethyl) phenol (B47542) with ethylamine (B1201723) and CDI |
| Impurity F | (S)-N,N-dimethyl-1-(3-(4-nitro phenoxy) phenyl) ethanamine | Reaction of (S)-3-(1-(dimethylamino) ethyl) phenol with 1-fluoro-4-nitrobenzene |
| Imp 1 | (S)-3-(1-dimethylaminoethyl) phenol | Degradation product or unreacted starting material |
Source: Derived from research findings on Rivastigmine Tartrate synthesis and degradation. derpharmachemica.comnih.gov
Potency: Potency is a measure of the drug's activity and is directly related to the concentration of the active substance. The potency of (R)-Rivastigmine Tartrate Salt is ensured by a validated quantitative assay method, typically HPLC. The specification for potency is established by the manufacturer and approved by regulatory authorities, ensuring that each batch contains the correct amount of the active ingredient. geneesmiddeleninformatiebank.nlcbg-meb.nl
Consistency: Consistency between batches is achieved by adhering to the principles of Good Manufacturing Practices (GMP). europa.eu A robust and well-documented manufacturing process, including defined operational parameters, raw material specifications, and in-process controls, ensures that each batch is produced in the same manner. google.comgoogle.com The final API is tested against a comprehensive set of specifications, including identity, purity, potency, and physical characteristics, to confirm that it meets the required quality standards before release. geneesmiddeleninformatiebank.nlcbg-meb.nl
Regulatory Guidelines and Compliance Frameworks for APIs
The manufacturing of APIs like (R)-Rivastigmine Tartrate Salt is governed by a stringent set of regulatory guidelines and compliance frameworks established by national and international health authorities. The primary goal of these frameworks is to ensure that all APIs used in medicinal products are of high quality, safe, and effective. Key regulatory bodies include the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
U.S. Food and Drug Administration (FDA) Guidelines
In the United States, the FDA oversees the manufacturing of APIs. The primary guidance for API manufacturing is the ICH Q7 "Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients," which the FDA has adopted. fda.gov Compliance with GMP is mandatory for all API manufacturers supplying the U.S. market. pharmaoffer.com
A critical component of the FDA's regulatory framework for APIs is the Drug Master File (DMF). A DMF is a confidential submission to the FDA containing detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a drug substance. For (R)-Rivastigmine Tartrate Salt, the API manufacturer typically files a DMF. Pharmaceutical companies wishing to use this API in their finished drug products can then cross-reference this DMF in their New Drug Application (NDA) or Abbreviated New Drug Application (ANDA). fda.gov The FDA reviews the DMF to ensure the API's quality and manufacturing processes are adequate. The FDA also provides specific guidance on drug products containing rivastigmine tartrate, which outlines requirements for studies that indirectly rely on the quality of the API. fda.gov
European Medicines Agency (EMA) Guidelines
In the European Union, the EMA is responsible for the scientific evaluation of medicines. The manufacturing of APIs must comply with the GMP guidelines outlined in EudraLex Volume 4, which are aligned with ICH Q7. geneesmiddeleninformatiebank.nlcbg-meb.nl
Similar to the FDA's DMF system, the EMA utilizes the Active Substance Master File (ASMF) procedure. geneesmiddeleninformatiebank.nlcbg-meb.nl This allows the API manufacturer to protect confidential intellectual property while providing the necessary information for the EMA and national competent authorities to assess the quality of the active substance. geneesmiddeleninformatiebank.nlcbg-meb.nl A marketing authorisation holder for a finished product can then include a reference to the ASMF in their application. Public Assessment Reports for medicinal products containing rivastigmine confirm that the EMA has been assured that acceptable GMP standards are in place at the API manufacturing sites. geneesmiddeleninformatiebank.nlcbg-meb.nl
International Council for Harmonisation (ICH) Requirements
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. ICH guidelines are widely adopted by regulatory bodies globally, including the FDA and EMA. For (R)-Rivastigmine Tartrate Salt, several ICH Quality Guidelines are of paramount importance. ich.org
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients : This is the cornerstone document providing a comprehensive model for a quality management system for API manufacturing. europa.eueuropa.eu It covers all aspects from materials management to production, packaging, and distribution. europa.eu
ICH Q3A/B: Impurities in New Drug Substances/Products : These guidelines establish thresholds for the identification, qualification, and reporting of impurities. ich.org As noted, impurities in (R)-Rivastigmine Tartrate Salt must be controlled within these limits. derpharmachemica.com
ICH Q1A-F: Stability Testing : This series of guidelines defines the data package required for stability testing of new drug substances, including the conditions for long-term and accelerated studies. ich.org
Stability Testing of API Batches (Long-term and Accelerated Studies)
Stability testing is a critical component of API quality control, designed to establish a re-test period or shelf life for the drug substance under specified storage conditions. These studies are conducted according to ICH Q1A(R2) guidelines. ich.org
For (R)-Rivastigmine Tartrate Salt, stability studies involve storing batches of the API under various temperature and humidity conditions for predetermined lengths of time.
Long-Term Studies: These are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH to represent standard storage conditions. Data from these studies are used to establish the re-test period. For rivastigmine base, stability data for up to 60 months has been reported, with storage at 5°C or -20°C under an inert atmosphere recommended for extended periods. fda.gov Manufacturers of the tartrate salt commit to long-term testing for periods up to 3 years to support the assigned re-test period. geneesmiddeleninformatiebank.nl
Accelerated Studies: These are performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration, typically six months. These studies are designed to predict the impact of short-term excursions from the recommended storage conditions, such as during shipping. fda.gov
In addition to these studies, forced degradation (stress testing) is performed to identify likely degradation products and to demonstrate that the analytical method used for stability testing is "stability-indicating." nih.govresearchgate.net This involves exposing the API to conditions such as acid and base hydrolysis, oxidation, heat, and light. nih.gov
Table 2: Example of Forced Degradation Conditions for Rivastigmine Hydrogen Tartrate
| Stress Condition | Reagent/Parameter | Observation |
| Acid Hydrolysis | 0.5 N Hydrochloric Acid | No significant degradation observed |
| Base Hydrolysis | 0.5 N Sodium Hydroxide | Degradation observed, forming Imp 1 |
| Oxidation | 3% Hydrogen Peroxide | No significant degradation observed |
| Thermal | 60°C | No significant degradation observed |
| Photolytic | UV light (254 nm) | No significant degradation observed |
Source: Based on a published stability-indicating LC method. nih.gov
The results of these studies demonstrate the intrinsic stability of the molecule and validate the analytical methods used to monitor its quality over time. nih.govresearchgate.net
Supply Chain Management and Quality Assurance in API Sourcing
Ensuring a consistent and reliable supply of high-quality (R)-Rivastigmine Tartrate Salt is crucial for the continuous manufacturing of the final medicinal product. This requires a robust supply chain management and quality assurance program for API sourcing.
The process begins with the qualification of API manufacturers. ghsupplychain.org This involves a thorough evaluation of the manufacturer's capabilities, including their compliance with GMP standards, regulatory history (e.g., FDA or EMA inspections), and the robustness of their manufacturing process. pharmaoffer.comdrreddys.com Audits of the manufacturing facilities are often conducted as part of this qualification process.
Once a supplier is approved, a Quality Agreement is typically established. This legal document defines the quality-related responsibilities of both the API manufacturer and the pharmaceutical company purchasing the API. It covers aspects such as specifications, test methods, change control procedures, and the handling of deviations and out-of-specification results.
Managing the global supply chain requires careful planning to avert shortages and respond to changes in demand. drreddys.com This involves maintaining adequate inventory levels and potentially qualifying secondary suppliers to mitigate risk. Any changes to the API manufacturing process, such as a change in the manufacturing site or synthesis route, must be managed through a formal change control process and may require regulatory notification or approval to ensure that the quality of the API is not adversely affected. ghsupplychain.org
Q & A
Q. How can researchers confirm the absence of drug-excipient interactions in (R)-Rivastigmine Tartrate formulations during preformulation studies?
Q. What analytical methods are recommended for quantifying (R)-Rivastigmine Tartrate in dissolution studies?
Methodological Answer: Use HPLC with USP-compliant protocols. Prepare standard solutions of USP Rivastigmine Tartrate RS and sample solutions filtered through 0.45-µm membranes. Calculate drug concentration using peak response ratios (rU/rS) and adjust for molecular weights (rivastigmine: 250.34 g/mol; tartrate salt: 400.42 g/mol). Acceptance criteria: 94–105% recovery .
Q. How does the dual cholinesterase inhibition mechanism of (R)-Rivastigmine Tartrate influence experimental design for Alzheimer’s disease (AD) models?
Methodological Answer: Design in vitro assays to measure inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Use enzyme kinetics (e.g., Ellman’s method) to assess IC₅₀ values. Prioritize later-stage AD models where BChE activity dominates, as the drug’s selectivity aligns with disease progression .
Advanced Research Questions
Q. How can researchers optimize solid lipid nanoparticle (SLN) formulations for enhanced (R)-Rivastigmine Tartrate delivery?
Methodological Answer: Employ a 3² factorial design to optimize lipid concentration (e.g., stearic acid) and surfactants (Tween/Span ratios). Evaluate particle size (via dynamic light scattering), entrapment efficiency (93–99% via centrifugation/UV analysis), and in vitro release (pH 7.4, dialysis membrane). SEM confirms spherical morphology and surface integrity .
Q. What in silico strategies validate the binding affinity of (R)-Rivastigmine Tartrate to Alzheimer’s-related targets?
Methodological Answer: Perform molecular docking using Glide software to simulate interactions with AChE, microglia, astrocytes, and sigma-1 receptors. Compare docking scores (e.g., rivastigmine vs. D-glucosamine) and analyze binding poses. Prioritize targets with high affinity (e.g., AChE and sigma-1 receptor) for further in vitro validation .
Q. How do USP-NF revisions impact impurity profiling of (R)-Rivastigmine Tartrate in regulatory compliance studies?
Methodological Answer: Monitor USP-NF updates for revised acceptance criteria (e.g., high-molecular-weight protein limits ≤1.0%). Use reference standards (USP Rivastigmine Tartrate R-Isomer RS) for HPLC-UV impurity quantification. Track retention times and resolution (≥1.5) for related compounds A/B .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported entrapment efficiencies of (R)-Rivastigmine Tartrate in lipid-based carriers?
Methodological Answer: Cross-validate methods: Compare centrifugation (93–99% efficiency ) vs. dialysis bag techniques. Control variables like lipid phase viscosity and surfactant HLB. Publish raw data (e.g., SEM images, particle size distributions) to enable meta-analyses.
Key Research Tools and Protocols
- FTIR Parameters : Scan range 4000–400 cm⁻¹, KBr pellet method .
- Dissolution Media : Deaerated water, Apparatus 2 (50 rpm), 30-min sampling .
- Molecular Docking : Glide XP precision mode, OPLS4 force field .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
